N-acetyl-4-S-cysteaminylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPFDQAWKAWHMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238473 | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91281-32-2 | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-4-S-cysteaminylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-acetyl-4-S-cysteaminylphenol: A Targeted Pro-drug Approach in Melanoma Therapy
An In-depth Technical Guide on the Mechanism of Action
Executive Summary
N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) is a promising pro-drug candidate for the targeted therapy of melanoma. Its mechanism of action is contingent on the unique enzymatic machinery present in melanocytes and melanoma cells, specifically the enzyme tyrosinase. This guide delineates the core mechanism of NA-4-CAP, focusing on its selective activation within melanoma cells, subsequent induction of oxidative stress, and eventual cytotoxic effects. This document provides a comprehensive overview of the available data, experimental methodologies, and the putative signaling pathways involved, offering a valuable resource for researchers in the field of oncology and drug development.
Core Mechanism of Action: Tyrosinase-Dependent Cytotoxicity
The primary mechanism of action of this compound is its function as a tyrosinase-dependent pro-drug. Tyrosinase, a key enzyme in the melanin biosynthesis pathway, is highly expressed in melanoma cells. NA-4-CAP acts as a substrate for this enzyme, leading to its selective uptake and activation within these cancer cells.[1]
Upon entering the melanoma cell, tyrosinase catalyzes the oxidation of NA-4-CAP to a highly reactive o-quinone intermediate.[1] This reactive quinone is a potent electrophile that can readily react with cellular nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione (GSH). The covalent modification of essential proteins, such as those involved in DNA synthesis and cellular respiration, disrupts their function and leads to cell death.[1]
Furthermore, the tyrosinase-catalyzed oxidation of NA-4-CAP is a redox-active process that generates reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. The accumulation of ROS induces a state of severe oxidative stress within the melanoma cell, overwhelming its antioxidant defense mechanisms and contributing to cellular damage and apoptosis.
A related compound, N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP), has been shown to suppress the growth of pigmented melanoma cells through an increase in intracellular ROS, activation of caspase 3, and DNA fragmentation, all of which are indicative of apoptosis.[2][3]
Quantitative Data on the Efficacy of N-acyl-4-S-cysteaminylphenols
The following tables summarize the available quantitative data on the anti-melanoma effects of N-acyl-4-S-cysteaminylphenols. It is important to note that much of the recent quantitative data is on the analogue N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP).
| Compound | Cell Line | Parameter | Value | Reference |
| NPr-4-S-CAP | Human Melanotic Melanoma | Effect | Cytostatic and Cytocidal | [4] |
| Compound | Animal Model | Dosing Regimen | Parameter | Result | Reference |
| 4-S-cysteaminylphenol (4-S-CAP) | C57BL/6J mice with s.c. B16 melanoma | Not specified | Tumor Growth | Significant inhibition | [5] |
| This compound (NA-4-CAP) | C57BL/6J mice with s.c. B16 melanoma | Not specified | Tumor Growth | Potent inhibitor | [5] |
| This compound (NA-4-CAP) | Newborn black mice | Intraperitoneal injection | Depigmentation | 98% depigmentation of hair follicles | [6] |
| N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP) | Mice with s.c. B16 melanoma tumors | 300 mg/kg body weight for 10 days | Tumor Growth Rate | 36% reduction | [4] |
| N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP) | B16F1 melanoma-bearing mice | Intratumoral injections on days 11 and 13 | Tumor Growth | Inhibition of transplanted B16F1 melanomas | [2][7] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of this compound and its analogues.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of NA-4-CAP on melanoma cells.
-
Cell Seeding: Plate melanoma cells (e.g., B16F10) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of NA-4-CAP (or analogues) dissolved in a suitable solvent (e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control group.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values can be determined by plotting the percentage of viability against the drug concentration.
Tyrosinase Activity Assay
This assay measures the ability of NA-4-CAP to act as a substrate for tyrosinase.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing mushroom tyrosinase in a phosphate buffer (pH 6.8).
-
Substrate Addition: Add a solution of NA-4-CAP to the wells. A known tyrosinase substrate, such as L-DOPA, can be used as a positive control.
-
Incubation: Incubate the plate at 37°C.
-
Absorbance Measurement: Monitor the formation of the colored product (dopachrome) by measuring the absorbance at 475 nm at regular intervals.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time curve.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is for detecting the generation of ROS in melanoma cells following treatment with NA-4-CAP.
-
Cell Treatment: Treat melanoma cells with NA-4-CAP for a specified time.
-
DCFDA Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a fluorescent probe that detects ROS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
In Vivo Melanoma Xenograft Model
This model is used to evaluate the anti-tumor efficacy of NA-4-CAP in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of melanoma cells (e.g., B16F10) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Drug Administration: Administer NA-4-CAP to the mice via a suitable route (e.g., intraperitoneal or intratumoral injection) according to a predetermined dosing schedule. A control group should receive the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Signaling Pathways and Molecular Interactions
The primary mechanism of NA-4-CAP is direct cytotoxicity driven by its tyrosinase-mediated conversion to a reactive species. While the current body of literature does not provide direct evidence for the modulation of major melanoma signaling pathways such as MAPK, PI3K/Akt, or Wnt by NA-4-CAP, it is plausible that the profound oxidative stress induced by the compound could indirectly impact these pathways.
Core Mechanism of Action Pathway
The central mechanism of NA-4-CAP is a linear pathway initiated by its enzymatic activation.
Overview of Key Signaling Pathways in Melanoma
The following diagrams illustrate the canonical MAPK, PI3K/Akt, and Wnt signaling pathways, which are frequently dysregulated in melanoma. As previously stated, direct modulation of these pathways by NA-4-CAP has not been established.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival, and is constitutively active in a majority of melanomas due to mutations in BRAF or NRAS.
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another key signaling cascade that promotes cell survival and proliferation and is often activated in melanoma, frequently through the loss of the tumor suppressor PTEN.
The Wnt/β-catenin pathway plays a crucial role in melanocyte development and its dysregulation is implicated in melanoma progression.
Conclusion and Future Directions
This compound represents a compelling example of a targeted pro-drug strategy for melanoma. Its reliance on the high tyrosinase activity specific to melanoma cells provides a therapeutic window, minimizing off-target toxicity. The core mechanism of action, involving enzymatic activation to a reactive quinone and subsequent induction of oxidative stress and cytotoxicity, is well-supported by the available evidence.
Future research should focus on several key areas:
-
Quantitative Efficacy Studies: There is a need for more comprehensive in vitro and in vivo studies to establish robust quantitative data, including IC50 values for a wider range of melanoma cell lines and detailed tumor growth inhibition kinetics for NA-4-CAP itself.
-
Elucidation of Downstream Effects: While the primary mechanism is direct cytotoxicity, further investigation is warranted to determine if and how the profound oxidative stress induced by NA-4-CAP may indirectly modulate key signaling pathways like MAPK and PI3K/Akt, potentially influencing secondary cellular responses and resistance mechanisms.
-
Combination Therapies: The synergistic effect observed with buthionine sulfoximine, a glutathione synthesis inhibitor, highlights the potential for combination therapies.[1] Exploring combinations with other targeted agents or immunotherapies could enhance the therapeutic efficacy of NA-4-CAP.
-
Development of Analogues: The promising results with NPr-4-S-CAP suggest that further structural modifications of the N-acyl chain could lead to compounds with improved pharmacokinetic properties and enhanced anti-melanoma activity.
References
- 1. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-propionyl-4-S-cysteaminylphenol induces apoptosis in B16F1 cells and mediates tumor-specific T-cell immune responses in a mouse melanoma model. | Sigma-Aldrich [sigmaaldrich.com]
- 3. N-propionyl-4-S-cysteaminylphenol induces apoptosis in B16F1 cells and mediates tumor-specific T-cell immune responses in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumour effect of the melanogenesis-based antimelanoma agent N-propionyl-4-S-cysteaminylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
N-acetyl-4-S-cysteaminylphenol: A Tyrosinase-Activated Prodrug for Targeted Melanoma Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetyl-4-S-cysteaminylphenol (NA-4-CAP), a synthetic analog of a melanin biosynthetic intermediate, represents a promising class of targeted chemotherapeutic agents against malignant melanoma. Its mechanism of action hinges on its role as a prodrug that is selectively activated by tyrosinase, an enzyme highly expressed in melanocytes and melanoma cells. This activation leads to the formation of a cytotoxic ortho-quinone species, which preferentially induces apoptosis in melanoma cells while sparing non-melanocytic cells. This technical guide provides a comprehensive overview of NA-4-CAP as a tyrosinase substrate, detailing its mechanism of action, experimental protocols for its evaluation, and a summary of its cytotoxic and enzyme kinetic properties.
Mechanism of Action: Selective Bioactivation by Tyrosinase
This compound is a phenolic thioether that acts as a substrate for the enzyme tyrosinase (EC 1.14.18.1), a key enzyme in the melanin biosynthesis pathway.[1][2] The cytotoxicity of NA-4-CAP is primarily dependent on its enzymatic oxidation by tyrosinase within melanoma cells.[3] This process converts the relatively non-toxic phenol into a highly reactive and cytotoxic o-quinone intermediate.[1]
This o-quinone then acts as an alkylating agent, reacting with cellular nucleophiles, particularly sulfhydryl groups in essential enzymes and proteins, leading to interference with cell growth and proliferation.[1][4] One identified target of the reactive intermediate of the related compound 4-S-cysteaminylphenol is protein disulphide isomerase.[5] Furthermore, the cytotoxic effects of NA-4-CAP are potentiated by the depletion of intracellular glutathione (GSH), a key antioxidant that can neutralize the reactive o-quinone.[4] Co-administration with buthionine sulfoximine, a GSH synthesis inhibitor, has been shown to significantly enhance the anti-melanoma efficacy of NA-4-CAP.[4] The ultimate mode of cell death induced by NA-4-CAP is apoptosis, with evidence suggesting the involvement of caspase-3 activation.[1]
dot
Caption: Mechanism of tyrosinase-mediated activation of NA-4-CAP.
Quantitative Data
Enzyme Kinetics
While this compound is established as a tyrosinase substrate, specific Michaelis-Menten kinetic parameters (Km and Vmax) are not extensively reported in the reviewed literature. However, comparative studies with its analogs provide some insights. For instance, the related compound N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) was found to have a greater Vmax value for tyrosinase than L-tyrosine, 4-S-cysteaminylphenol (4-S-CAP), and NA-4-CAP, suggesting that modifications to the N-acyl group can influence the rate of enzymatic conversion.[6]
Table 1: Tyrosinase Substrate Activity (Qualitative Comparison)
| Compound | Substrate for Tyrosinase | Reference |
|---|---|---|
| This compound (NA-4-CAP) | Yes | [7] |
| 4-S-cysteaminylphenol (4-S-CAP) | Yes | [3][7] |
| N-propionyl-4-S-cysteaminylphenol (N-Pr-4-S-CAP) | Yes |[1] |
In Vitro Cytotoxicity
The cytotoxic activity of NA-4-CAP and its analogs has been evaluated against various human melanoma and other cancer cell lines. The IC50 values demonstrate a degree of selectivity towards melanoma cells, particularly those with high tyrosinase activity.
Table 2: In Vitro Cytotoxicity (IC50) of this compound and Related Compounds
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| This compound (NA-4-CAP) | SK-MEL-23 | Melanoma (highly pigmented) | Most sensitive of 10 cell lines tested (specific value not provided) | [5] |
| 4-S-cysteaminylphenol (4-S-CAP) | Human Melanoma Xenograft | Melanoma | Growth inhibition observed | [5] |
| This compound (NA-4-CAP) | Human Melanoma Xenograft | Melanoma | Growth inhibition observed | [5] |
| Compound 11 (a C-N linked biphenyl) | A431 | Non-melanoma (Squamous Carcinoma) | 5.0 | [8][9] |
| SCC-12 | Non-melanoma (Squamous Carcinoma) | 2.9 | [8][9] | |
| SK-MEL-28 | Melanoma | 4.9 | [8][9] | |
| A375 | Melanoma | 6.7 | [8][9] | |
| Compound 13 (a C-C linked biphenyl) | A431 | Non-melanoma (Squamous Carcinoma) | 5.0 | [8][9] |
| SCC-12 | Non-melanoma (Squamous Carcinoma) | 3.3 | [8][9] | |
| SK-MEL-28 | Melanoma | 13.8 | [8][9] |
| | A375 | Melanoma | 17.1 |[8][9] |
Note: The table includes data for related compounds to provide a broader context of cytotoxicity, as comprehensive IC50 data for NA-4-CAP across multiple cell lines in a single study is limited in the reviewed literature.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-hydroxythiophenol with 2-methyl-2-oxazoline.[6] This reaction is based on the general principle of the ring-opening of 2-substituted-2-oxazolines by nucleophiles.
dot
Caption: Workflow for the synthesis of NA-4-CAP.
Materials:
-
4-Hydroxythiophenol
-
2-Methyl-2-oxazoline
-
Anhydrous solvent (e.g., toluene or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve 4-hydroxythiophenol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add an equimolar amount of 2-methyl-2-oxazoline to the solution.
-
Heat the reaction mixture to reflux for a specified period (reaction progress can be monitored by thin-layer chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain pure this compound.
Mushroom Tyrosinase Activity Assay
This assay is commonly used to screen for tyrosinase substrates and inhibitors. It measures the enzymatic conversion of a substrate (e.g., L-DOPA) to dopachrome, which can be quantified spectrophotometrically.
Materials:
-
Mushroom tyrosinase
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
L-DOPA (3,4-dihydroxyphenylalanine) solution
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO, diluted in buffer).
-
In a 96-well plate, add phosphate buffer, the tyrosinase solution, and the test compound solution.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome by measuring the absorbance at 475-492 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
dot
Caption: General workflow for a mushroom tyrosinase activity assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Melanoma cell lines (e.g., SK-MEL-23, A375, B16F10)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
dot
Caption: General workflow for an MTT cell viability assay.
Signaling Pathways in NA-4-CAP-Induced Apoptosis
The cytotoxic o-quinone generated from NA-4-CAP induces apoptosis in melanoma cells, likely through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. While the precise signaling cascade is not fully elucidated, the available evidence points towards the involvement of the intrinsic apoptotic pathway.
dot
Caption: Proposed signaling pathway for NA-4-CAP-induced apoptosis.
Conclusion and Future Directions
This compound is a compelling candidate for the targeted therapy of malignant melanoma due to its selective activation by tyrosinase. Its ability to induce apoptosis specifically in melanoma cells highlights its potential as a standalone or combination therapeutic agent. Future research should focus on elucidating the detailed enzyme kinetics of NA-4-CAP with human tyrosinase, expanding the in vitro cytotoxicity profiling across a wider panel of melanoma and non-melanoma cell lines, and further delineating the molecular signaling pathways involved in its apoptotic mechanism. Such studies will be crucial for the continued development and potential clinical translation of this promising anti-melanoma agent.
References
- 1. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-S-cysteaminylphenol and its analogues as substrates for tyrosinase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of cysteaminylphenols on human melanoma cells in vivo and in vitro: 4-S-cysteaminylphenol binds protein disulphide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of growth inhibition of melanoma cells by 4-S-cysteaminylphenol and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
selective cytotoxicity of N-acetyl-4-S-cysteaminylphenol in melanocytes
An In-Depth Technical Guide on the Selective Cytotoxicity of N-acetyl-4-S-cysteaminylphenol in Melanocytes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective cytotoxicity of this compound (NAc-4-S-CAP), a promising agent for melanoma therapy and the treatment of hyperpigmentation disorders. We will delve into its mechanism of action, present quantitative data from key studies, detail experimental protocols, and visualize complex pathways and workflows.
Introduction: The Promise of Targeted Melanocyte Cytotoxicity
This compound (NAc-4-S-CAP) is a phenolic thioether compound that has demonstrated significant selective cytotoxicity against melanocytes and melanoma cells.[1][2] Its structural similarity to tyrosine allows it to act as a specific substrate for tyrosinase, an enzyme uniquely active in melanin-producing cells.[3][4] This specificity forms the basis for its targeted action, minimizing damage to surrounding non-pigmented cells and offering a rational approach for developing advanced melanoma chemotherapies and depigmenting agents.[5][6]
Core Mechanism of Action: Exploiting the Melanin Synthesis Pathway
The selective toxicity of NAc-4-S-CAP is intrinsically linked to the melanin biosynthesis pathway, which is highly active in melanocytes and melanoma cells. The key enzyme in this process is tyrosinase.
-
Tyrosinase-Mediated Activation : NAc-4-S-CAP serves as an alternative substrate for tyrosinase. The enzyme hydroxylates the phenol group of NAc-4-S-CAP, oxidizing it into a highly reactive o-quinone intermediate.[3][7] This activation is the critical first step and is confined to cells with significant tyrosinase activity.
-
Induction of Oxidative Stress : The newly formed o-quinone is a potent electrophile. It can react with cellular nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins and glutathione (GSH). This leads to the depletion of intracellular GSH, a primary antioxidant, thereby disrupting the cellular redox balance and inducing massive oxidative stress.[1][8] The resulting reactive oxygen species (ROS) cause widespread damage to cellular components.
-
Alkylation and Enzyme Inactivation : The reactive o-quinone can covalently bind to and alkylate essential cellular enzymes and proteins, interfering with their function and disrupting critical cellular processes, which can ultimately trigger cell death.[3][4]
-
Apoptotic Cell Death : The culmination of oxidative stress and cellular damage is the induction of apoptosis (programmed cell death). Studies have shown that NAc-4-S-CAP and its derivatives can induce apoptotic cell death in melanoma cells, a process associated with an increase in caspase-3 activity.[2]
The following diagram illustrates the proposed signaling pathway for NAc-4-S-CAP-induced selective cytotoxicity.
Caption: Signaling pathway of NAc-4-S-CAP cytotoxicity in melanocytes.
Quantitative Data Presentation
The efficacy of NAc-4-S-CAP has been quantified in several studies. The tables below summarize key findings.
Table 1: In Vivo Depigmenting Efficacy of NAc-4-S-CAP
| Animal Model | Compound | Dose | Outcome | Reference |
| Newborn C57BL/6J black mice | NAc-4-S-CAP | 300 mg/kg | 97.6% - 98% depigmentation of hair follicles | [9][10] |
| Newborn C57BL/6J black mice | 4-S-CAP | 300 mg/kg | 86.6% depigmentation of hair follicles | [9] |
Table 2: Clinical Efficacy of Topical NAc-4-S-CAP in Melasma Treatment
| Patient Cohort | Formulation | Treatment Duration | Efficacy | Reference |
| 12 patients with melasma | 4% NAc-4-S-CAP in o/w emulsion | 2 to 4 weeks | 8% complete loss, 66% marked improvement, 25% moderate improvement | [11] |
Table 3: Factors Modulating NAc-4-S-CAP Cytotoxicity in Melanoma Cells
| Cell Line | Modulating Agent | Effect of Agent | Impact on NAc-4-S-CAP Activity | Reference |
| Pigmented melanoma cells | Theophylline | Increases tyrosinase activity | Enhanced antimelanoma effects | [8] |
| Human pigmented melanoma cells | Phenylthiourea | Inhibits tyrosinase activity | Partially blocked growth inhibitory activity | [8] |
| Pigmented melanoma cells | Buthionine sulfoximine (BSO) | Inhibits glutathione synthesis | Potentiated growth inhibitory activity | [1][8] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the literature.
In Vivo Murine Model for Hair Follicle Depigmentation
This protocol is designed to assess the selective melanocytotoxicity of a compound in a living organism.
-
Animal Model : Newborn C57BL/6J black mice are used due to their actively synthesizing follicular melanocytes.[9]
-
Compound Administration : NAc-4-S-CAP is dissolved in normal saline. A single dose (e.g., 300 mg/kg body weight) is administered via intraperitoneal (i.p.) injection. Control mice receive an equivalent volume of normal saline.[9]
-
Tissue Collection : Skin biopsies are collected from the mid-dorsal region at various time points (e.g., 4, 8, and 12 hours) post-injection to observe the progression of cytotoxicity.[9][10]
-
Microscopic Analysis :
-
Light Microscopy : Biopsies are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe general morphology, melanin granule clumping, and nuclear condensation in melanocytes.[9]
-
Electron Microscopy : For ultrastructural analysis, tissues are fixed in glutaraldehyde, post-fixed in osmium tetroxide, embedded in resin, and sectioned. This allows for detailed examination of organelle swelling, vacuolation, and necrotic changes in melanocytes while confirming the integrity of surrounding keratinocytes.[10]
-
Caption: Workflow for in vivo assessment of melanocytotoxicity.
In Vitro Melanoma Cell Cytotoxicity Assay
This protocol measures the direct effect of NAc-4-S-CAP on the viability and growth of cultured melanoma cells.
-
Cell Lines : Use pigmented melanoma cell lines (e.g., B16F10 murine melanoma, human melanoma lines) and non-melanoma cell lines (e.g., fibroblasts, keratinocytes) as negative controls to demonstrate selectivity.[8]
-
Cell Culture : Culture cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Treatment : Seed cells in 96-well plates. After allowing them to adhere, treat with a range of NAc-4-S-CAP concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay) :
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells. This data can be used to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Analysis of Apoptosis via Caspase-3 Activity
This assay quantifies a key marker of apoptosis.
-
Cell Treatment : Culture and treat melanoma cells with NAc-4-S-CAP as described in the cytotoxicity protocol.
-
Cell Lysis : After treatment, harvest and lyse the cells using a specific lysis buffer to release intracellular contents.
-
Caspase-3 Assay :
-
Use a commercial colorimetric or fluorometric assay kit.
-
Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Active caspase-3 in the lysate cleaves the substrate, releasing a chromophore (pNA) or a fluorophore.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence to quantify caspase-3 activity.
-
Normalize the results to the total protein concentration of the lysate.
-
Visualization of Logical Relationships
The cytotoxicity of NAc-4-S-CAP is not static; it can be influenced by the cellular environment. The diagram below shows the logical relationships between tyrosinase activity, glutathione levels, and the resulting cellular outcome.
Caption: Factors modulating the cytotoxicity of NAc-4-S-CAP.
Conclusion
This compound stands out as a highly specific melanocytotoxic agent. Its mechanism of action, which cleverly subverts the melanin synthesis pathway, ensures that its cytotoxic effects are primarily localized to tyrosinase-expressing cells. The tyrosinase-catalyzed conversion of NAc-4-S-CAP to a reactive o-quinone intermediate, leading to oxidative stress and apoptosis, is a well-supported mechanism. The potentiation of its effects by glutathione depletion further highlights its potential in combination therapies. The robust in vivo and in vitro data underscore its promise as a targeted agent for malignant melanoma and a more stable and specific alternative to hydroquinone for treating hyperpigmentation. Further research and clinical development are warranted to fully realize the therapeutic potential of this compound.
References
- 1. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Top Skin Whitening Agents A-Z > N-Acetyl-4-S-Cysteminylphenol [skinwhiteningscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-acetyl-4-S-cysteaminylphenol in Epidermal Hyperpigmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) is a phenolic thioether compound that has emerged as a significant agent in the management of epidermal hyperpigmentation disorders such as melasma. Structurally analogous to tyrosine, NA-4-CAP acts as a substrate for tyrosinase, the rate-limiting enzyme in melanin synthesis. Its mechanism of action is multifaceted, involving competitive inhibition of tyrosinase, generation of cytotoxic reactive oxygen species within melanocytes, and a potential reduction in melanosome transfer to keratinocytes. This technical guide provides a comprehensive overview of the current understanding of NA-4-CAP, including its mechanism of action, quantitative efficacy data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways.
Mechanism of Action
This compound's primary mechanism in reducing hyperpigmentation lies in its interaction with the melanogenesis pathway. Unlike many other depigmenting agents that act as direct tyrosinase inhibitors, NA-4-CAP serves as an alternative substrate for the enzyme.[1][2]
Upon entering the melanocyte, NA-4-CAP is oxidized by tyrosinase to a reactive o-quinone intermediate.[2] This quinone can then undergo several reactions that contribute to its depigmenting and melanocytotoxic effects:
-
Formation of a Melanin-like Polymer: The o-quinone can polymerize to form a melanin-like pigment, effectively competing with the natural melanin production pathway.[1]
-
Alkylation of Thiol Groups: The reactive o-quinone is capable of alkylating thiol groups on essential enzymes and proteins within the melanocyte, leading to interference with cellular processes and proliferation.[2]
-
Generation of Reactive Oxygen Species (ROS): The oxidation of NA-4-CAP can lead to the production of ROS, inducing oxidative stress and selective cytotoxicity in melanin-producing cells.
-
Reduction in Functional Melanocytes: Studies have shown that topical application of NA-4-CAP leads to a decrease in the number of functional melanocytes.[1]
-
Inhibition of Melanosome Transfer: Evidence suggests that NA-4-CAP may also reduce the transfer of melanosomes from melanocytes to surrounding keratinocytes, a critical step in the visible manifestation of hyperpigmentation.[1]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound in treating epidermal hyperpigmentation.
Table 1: Clinical Efficacy of 4% this compound in Melasma
| Outcome | Percentage of Patients (n=12) | Citation |
| Complete Loss of Lesions | 8% | [1] |
| Marked Improvement | 66% | [1] |
| Moderate Improvement | 25% | [1] |
Visible changes were observed within 2 to 4 weeks of daily topical application.[1]
Table 2: In Vivo Depigmenting Effect of this compound in a Mouse Model
| Endpoint | Result | Citation |
| Depigmentation of Black Mouse Hair Follicles | 98% | [3] |
Visible changes in follicular melanocytes, including melanin granule aggregation and nuclear condensation, were observed 4 hours after intraperitoneal injection.[3]
Signaling Pathways and Experimental Workflows
Melanogenesis Signaling Pathway and NA-4-CAP's Point of Intervention
The following diagram illustrates the core melanogenesis signaling pathway and the proposed mechanism of action for this compound.
References
Foundational Research on N-acetyl-4-S-cysteaminylphenol Derivatives: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) and its derivatives. These compounds have emerged as promising candidates for targeted melanoma therapy and as depigmenting agents. This document consolidates key quantitative data, detailed experimental protocols, and visualizations of the proposed mechanisms of action to serve as a comprehensive resource for researchers in the field.
Introduction
This compound (NA-4-CAP) is a synthetic phenolic thioether that acts as a tyrosinase substrate.[1][2] Tyrosinase is a key enzyme in the melanin biosynthesis pathway, which is highly active in melanocytes and melanoma cells.[3] This unique expression pattern allows for the targeted delivery of cytotoxic agents to these cells. NA-4-CAP and its derivatives are designed to be selectively oxidized by tyrosinase into reactive ortho-quinones.[4][5] These quinones are potent alkylating agents that can covalently bind to and inactivate essential cellular macromolecules, leading to selective cytotoxicity in melanin-producing cells.[6][7] This targeted approach offers a promising strategy for the development of novel anti-melanoma drugs with potentially reduced systemic toxicity.[4][8]
Quantitative Data: Cytotoxicity of this compound and its Derivatives
The following tables summarize the in vitro cytotoxicity of NA-4-CAP and several of its key derivatives against various human melanoma cell lines. The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (NA-4-CAP) | SK-MEL-23 (melanotic) | 50-400 | [9] |
| N-[2-[(4-hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide | SK-Mel-24 (non-melanotic) | Low cytotoxicity | [4] |
| N-[3-[(4-hydroxyphenyl)-thiolpropyl]-1-cyclohexanecarboxamide | Multiple melanoma cell lines | Comparable to cisplatin | [4] |
| N-[2[(4-hydroxyphenyl)thio]-1,1-dimethylethyl]-N-methylcyclohexanecarboxamide | Five representative melanoma cell lines | 1-15 | [9] |
Experimental Protocols
The following are representative protocols for the synthesis of NA-4-CAP derivatives and the evaluation of their cytotoxic activity. These protocols are generalized from published literature and may require optimization for specific derivatives and cell lines.
General Synthesis Protocol for N-acyl-4-S-cysteaminylphenol Derivatives
This protocol describes a general method for the acylation of 4-S-cysteaminylphenol.
Materials:
-
4-S-cysteaminylphenol
-
Appropriate acyl chloride or carboxylic acid anhydride
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 4-S-cysteaminylphenol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as pyridine (1.2 equivalents), to the solution and stir at room temperature.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-acyl-4-S-cysteaminylphenol derivative.
-
Characterize the final product by NMR, mass spectrometry, and other relevant analytical techniques.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human melanoma cell lines (e.g., SK-MEL-23, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture melanoma cells in complete medium to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NA-4-CAP derivatives in complete medium. The final solvent concentration (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.1%).
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound and its derivatives is their selective activation by tyrosinase in melanocytes and melanoma cells.
This diagram illustrates the core mechanism where the NA-4-CAP derivative is taken up by the cell and then oxidized by tyrosinase to a highly reactive o-quinone. This intermediate can then alkylate various cellular nucleophiles, such as glutathione and sulfhydryl groups on proteins, leading to cellular dysfunction. Additionally, the redox cycling of the o-quinone can generate reactive oxygen species (ROS), inducing oxidative stress. Both pathways ultimately contribute to selective cell death in tyrosinase-expressing cells.
The oxidative stress induced by the reactive quinone species is hypothesized to activate downstream stress-response signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
This diagram presents a hypothetical model of how the oxidative stress generated by NA-4-CAP derivatives could activate the MAPK signaling pathway. ROS can activate apoptosis signal-regulating kinase 1 (ASK1), which in turn can phosphorylate and activate MKK4/7 and MKK3/6. These kinases then activate JNK and p38 MAPK, respectively, which are key regulators of apoptosis. This represents a potential downstream mechanism contributing to the cytotoxic effects of these compounds. Further research is required to fully elucidate the specific signaling cascades involved.
Conclusion
This compound and its derivatives represent a promising class of compounds for the targeted therapy of melanoma. Their selective activation by tyrosinase provides a clear mechanism for their specific cytotoxicity towards melanoma cells. The quantitative data presented in this guide highlight the potential of these compounds, with some derivatives showing efficacy comparable to existing chemotherapeutic agents. The provided experimental protocols offer a starting point for researchers looking to synthesize and evaluate new analogues. The visualized signaling pathways illustrate the current understanding of their mechanism of action and provide a framework for future investigations into the downstream cellular responses. This foundational research lays the groundwork for the further development and optimization of NA-4-CAP derivatives as novel and effective anti-melanoma agents. of NA-4-CAP derivatives as novel and effective anti-melanoma agents.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Synthesis and antimelanoma activity of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of N-acetyl-4-S-cysteaminyl [U-14C]phenol as a basis for the development of an antimelanoma and melanoma-radioimaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tyrosinase suppresses vasculogenic mimicry in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of N-acetyl-4-S-cysteaminylphenol on Melanin-Synthesizing Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) is a phenolic thioether compound that has demonstrated significant potential as a depigmenting agent and a targeted therapeutic for melanoma. Its mechanism of action is intrinsically linked to the enzymatic activity within melanin-synthesizing cells, specifically its interaction with tyrosinase. This technical guide provides an in-depth analysis of the effects of N-Ac-4-S-CAP on melanocytes and melanoma cells, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.
Introduction
Melanin, the primary determinant of skin, hair, and eye color, is produced in specialized cells called melanocytes through a process known as melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and the development of malignant melanoma. This compound has emerged as a promising compound for addressing these conditions due to its selective cytotoxicity towards melanin-producing cells.[1][2][3] This guide synthesizes the current scientific understanding of N-Ac-4-S-CAP's mechanism, efficacy, and the experimental methodologies used to evaluate its effects.
Mechanism of Action
This compound acts as a substrate for tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][5] Upon entering a melanocyte or melanoma cell, N-Ac-4-S-CAP is oxidized by tyrosinase to a highly reactive o-quinone intermediate.[1][6] This o-quinone is a potent alkylating agent that can covalently bind to cellular nucleophiles, particularly the sulfhydryl groups of essential enzymes and proteins.[7] This alkylation disrupts critical cellular functions, leading to interference with cell growth, proliferation, and ultimately, cell death.[1][7] The selective action of N-Ac-4-S-CAP is attributed to the high expression and activity of tyrosinase in melanin-synthesizing cells. Furthermore, its efficacy is enhanced by the depletion of intracellular glutathione (GSH), a key antioxidant that would otherwise neutralize the reactive o-quinone.[1][7]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
Table 1: In Vivo Depigmenting Efficacy of this compound
| Species | Condition | Treatment Protocol | Dosage | Observed Effect | Reference |
| Black Mice | Hair Follicle Depigmentation | Intraperitoneal (i.p.) administration | 300 mg/kg | 98% depigmentation of hair follicles | [2][3][5] |
| Human | Melasma | Topical application of 4% N-Ac-4-S-CAP in an oil-in-water emulsion daily for 2-4 weeks | 4% | Complete loss of lesions in 8% of patients, marked improvement in 66%, and moderate improvement in 25% (n=12) | [4][8] |
Table 2: In Vitro Cytotoxicity of this compound in Melanoma Cells
| Cell Line | Compound | Treatment Conditions | IC50 | Observed Effect | Reference |
| B16F10 Murine Melanoma | N-Ac-4-S-CAP in combination with Buthionine Sulfoximine (BSO) | In vitro culture | Not explicitly stated for N-Ac-4-S-CAP alone | Significantly increased chemosensitivity to N-Ac-4-S-CAP with BSO treatment, indicating a synergistic effect. | [7][9] |
| Human Melanoma | N-propionyl-4-S-cysteaminylphenol (NPrCAP - a related analogue) | In vitro culture | Not explicitly stated | Exhibited both cytostatic and cytocidal effects. | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning this compound.
In Vivo Hair Follicle Depigmentation Assay in Black Mice
-
Animal Model: Newborn C57BL/6 black mice.[5]
-
Compound Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection. A typical dosage is 300 mg/kg body weight.[5]
-
Observation Period: Hair follicles are observed for depigmentation over a period of several days to weeks.
-
Analysis: The percentage of depigmented (white) hair follicles is quantified. Histological and electron microscopy studies are performed on skin samples to observe morphological changes in melanocytes within the hair follicles.[2][5]
Melanin Content Assay in Cultured Melanoma Cells
-
Cell Culture: B16F10 murine melanoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in culture plates and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer (e.g., 1 N NaOH).
-
Melanin Quantification: The melanin content in the cell lysates is determined by measuring the absorbance at a specific wavelength (typically around 475 nm) using a spectrophotometer. The results are often normalized to the total protein content of the cell lysate.
Tyrosinase Activity Assay
-
Enzyme Source: Tyrosinase can be sourced from mushrooms or extracted from melanoma cell lysates.
-
Substrate: L-DOPA is commonly used as the substrate.
-
Assay Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. The rate of increase in absorbance is proportional to the tyrosinase activity.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.8), L-DOPA solution, and the tyrosinase enzyme.
-
To test the effect of this compound, it is added to the reaction mixture.
-
The reaction is initiated by the addition of the enzyme.
-
The absorbance at 475 nm is measured at regular intervals using a spectrophotometer to determine the reaction rate.
-
The inhibitory or substrate activity of N-Ac-4-S-CAP is determined by comparing the reaction rate in its presence to a control reaction without the compound.
-
Visualizations
Signaling Pathway of this compound in Melanocytes
Caption: Proposed mechanism of this compound cytotoxicity in melanocytes.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for assessing N-Ac-4-S-CAP's in vitro effects on melanoma cells.
Logical Relationship of Synergistic Effect with Glutathione Depletion
Caption: Synergistic cytotoxicity of N-Ac-4-S-CAP with glutathione depletion.
Conclusion
This compound demonstrates a targeted and potent effect on melanin-synthesizing cells. Its mechanism, reliant on the enzymatic activity of tyrosinase, provides a foundation for its selective cytotoxicity. The quantitative data from both in vivo and in vitro studies support its efficacy as a depigmenting agent and an anti-melanoma compound. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and build upon the existing knowledge of this promising therapeutic agent. Future research should focus on elucidating more precise quantitative measures of its activity, such as IC50 values in various melanoma cell lines, and exploring its potential in combination therapies for enhanced efficacy.
References
- 1. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Probing the Anti-Melanoma Promise of N-acetyl-4-S-cysteaminylphenol: A Technical Guide
For Immediate Release
Exploring a Novel Pro-Drug Approach in Melanoma Therapy: A Deep Dive into N-acetyl-4-S-cysteaminylphenol
Researchers, scientists, and drug development professionals are invited to explore the anti-melanoma potential of this compound (NA-CAP), a promising pro-drug that leverages the unique biochemistry of melanoma cells for targeted therapy. This technical guide synthesizes the current understanding of NA-CAP, detailing its mechanism of action, summarizing key quantitative data, and providing insights into the experimental protocols used to evaluate its efficacy.
Core Concept: Exploiting the Melanin Synthesis Pathway for Targeted Cytotoxicity
This compound is a synthetic phenolic thioether that acts as a substrate for tyrosinase, an enzyme highly expressed in melanoma cells and crucial for melanin production.[1][2][3] This targeted activation is the cornerstone of its anti-melanoma activity. Once inside the melanoma cell, tyrosinase oxidizes NA-CAP into a highly reactive o-quinone intermediate.[3] This quinone is a potent cytotoxic agent that disrupts cellular function through multiple mechanisms, ultimately leading to apoptosis.[1][3]
A key aspect of NA-CAP's cytotoxicity is the generation of reactive oxygen species (ROS), which induces significant oxidative stress within the melanoma cell.[1][3] Furthermore, the quinone intermediate can covalently bind to essential cellular macromolecules, including proteins, further contributing to cellular demise.[2][3] This targeted approach offers a promising therapeutic window, as NA-CAP remains largely inactive in non-melanocytic cells that lack significant tyrosinase activity.
Quantitative Efficacy of this compound
The anti-melanoma effects of NA-CAP have been demonstrated in both in vitro and in vivo models. The following table summarizes key quantitative findings from preclinical studies.
| Assay | Cell Line / Model | Treatment | Key Findings | Reference |
| In Vivo Lung Colony Formation | B16F10 Murine Melanoma | NA-CAP | Significant reduction in the number of lung colonies. | [2][4] |
| NA-CAP + Buthionine Sulfoximine (BSO) | Synergistic and significant reduction in the number of lung colonies compared to NA-CAP alone. | [2][4] | ||
| In Vivo Tumor Growth | Human Melanoma Xenograft | NA-CAP | Inhibition of tumor growth. | [5] |
| B16 Murine Melanoma | 4-S-CAP (a related compound) + L-dopa/Carbidopa | Significant inhibition of subcutaneous tumor growth. | [6] | |
| Cell Viability | In vivo subcutaneous tumor cells | 4-S-CAP | Reduced to 52.8% within 24 hours. | [7] |
Signaling Pathways of NA-CAP-Induced Apoptosis
The cytotoxic effects of this compound converge on the induction of apoptosis, the programmed cell death pathway. The tyrosinase-mediated activation of NA-CAP initiates a cascade of events leading to the activation of key apoptotic effectors.
Caption: Proposed signaling pathway of NA-CAP-induced apoptosis in melanoma cells.
Experimental Workflow for Evaluating Anti-Melanoma Potential
The preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its efficacy and mechanism of action.
Caption: A generalized experimental workflow for assessing the anti-melanoma activity of NA-CAP.
Detailed Experimental Protocols
In Vivo B16F10 Melanoma Lung Colony Assay
This assay is crucial for evaluating the anti-metastatic potential of NA-CAP.
1. Cell Culture:
-
B16F10 murine melanoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
2. Animal Model:
-
C57BL/6 mice are typically used as they are syngeneic with the B16F10 cell line.[4]
3. Tumor Cell Inoculation:
-
B16F10 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) solution.
-
A specific number of viable cells (e.g., 2.5 x 10^5 cells) in a small volume (e.g., 0.2 mL) are injected into the lateral tail vein of the mice.[4]
4. Treatment Regimen:
-
Treatment with NA-CAP (and/or BSO) is initiated, often on the same day or the day after tumor cell inoculation.
-
The compounds are typically administered via intraperitoneal (i.p.) injection.
-
A control group receives vehicle (e.g., PBS) injections.
5. Endpoint Analysis:
-
After a predetermined period (e.g., 14-21 days), the mice are euthanized.[4]
-
The lungs are harvested, and the surface melanoma colonies are counted, often after fixation to enhance contrast.
Western Blot Analysis
This technique is used to assess the levels of specific proteins involved in the apoptotic pathway.
1. Cell Lysis:
-
Melanoma cells, following treatment with NA-CAP, are washed with cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[1][8]
2. Protein Quantification:
-
The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
3. Gel Electrophoresis:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][8]
4. Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]
5. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).[1][9]
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.[1]
6. Detection:
-
The protein bands are visualized using a suitable detection method (e.g., chemiluminescence or fluorescence imaging).[1]
This technical guide provides a comprehensive overview of the anti-melanoma potential of this compound. The selective activation of this pro-drug within melanoma cells, leading to targeted cytotoxicity, presents a compelling strategy for further investigation and development in the fight against this aggressive cancer.
References
- 1. 4.6. Western Blot [bio-protocol.org]
- 2. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action of cysteaminylphenols on human melanoma cells in vivo and in vitro: 4-S-cysteaminylphenol binds protein disulphide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo antimelanoma effects of 4-S-cysteaminylphenol, a newly synthesized therapeutic agent specific to melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Olive-Derived Phenolic Compounds’ Pro-Melanogenesis Effects on B16F10 Cells and Epidermal Human Melanocytes [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) In Vitro Assays for B16F10 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) is a phenolic thioether compound investigated for its selective cytotoxicity against melanoma cells.[1][2] As a tyrosinase substrate, NA-4-CAP is metabolized by this key enzyme in melanogenesis into a reactive quinone species.[3] This process leads to the generation of reactive oxygen species (ROS) and depletion of intracellular glutathione (GSH), ultimately inducing apoptosis in melanoma cells.[1][3] The B16F10 murine melanoma cell line, known for its high metastatic potential and active melanin production, serves as an excellent in vitro model to study the efficacy and mechanism of antimelanoma agents like NA-4-CAP.[4][5]
This document provides detailed protocols for assessing the effects of NA-4-CAP on B16F10 cells, focusing on cytotoxicity, cellular tyrosinase activity, and melanin content.
General Cell Culture Protocol for B16F10 Cells
B16F10 is an adherent cell line derived from a C57BL/6J mouse melanoma.[4] Proper maintenance is crucial for reproducible results.
1.1. Materials
-
B16F10 cell line (e.g., ATCC CRL-6475)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium.[4][6]
-
Fetal Bovine Serum (FBS), heat-inactivated[4]
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
1.2. Protocol
-
Media Preparation: Prepare complete growth medium by supplementing the base medium (DMEM or RPMI-1640) with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[4][7]
-
Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium and centrifuge at 150-400 x g for 5-8 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Routine Culture: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS.[6] Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and re-seed into new flasks at a split ratio of 1:2 to 1:4.[6][7] Renew the culture medium every 2 to 3 days.[6]
Experimental Protocols
The following protocols outline the core assays to evaluate the bioactivity of NA-4-CAP.
2.1. Protocol 1: Cytotoxicity Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability.
2.1.1. Materials
-
96-well cell culture plates
-
NA-4-CAP stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
2.1.2. Method
-
Cell Seeding: Seed B16F10 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.[4] Allow cells to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of NA-4-CAP in serum-free medium. Remove the medium from the wells and add 100 µL of the NA-4-CAP dilutions. Include a vehicle control (medium with the same concentration of solvent used for NA-4-CAP).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
2.2. Protocol 2: Cellular Tyrosinase Activity Assay
This assay quantifies the activity of intracellular tyrosinase by measuring the rate of L-DOPA oxidation.
2.2.1. Materials
-
6-well cell culture plates
-
Lysis buffer: 1% Triton X-100 in sodium phosphate buffer (100 mM, pH 6.8) with 0.1 mM PMSF (protease inhibitor).[9]
-
L-DOPA solution (5 mM in sodium phosphate buffer)
-
BCA Protein Assay Kit
-
Microplate reader
2.2.2. Method
-
Cell Seeding and Treatment: Seed B16F10 cells in a 6-well plate (e.g., 5 x 10⁵ cells/well) and treat with NA-4-CAP as described for the cytotoxicity assay for 24-48 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer for 30 minutes on ice.[8][9]
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 10,000 rpm for 20 minutes at 4°C.[9][10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
Enzyme Reaction: In a 96-well plate, mix 80 µL of the supernatant (cell lysate) with 20 µL of 5 mM L-DOPA solution.
-
Measurement: Incubate the plate at 37°C for 30-60 minutes and measure the absorbance at 475 nm (for dopachrome formation).[10]
-
Calculation: Normalize the tyrosinase activity to the total protein concentration. Express the results as a percentage of the untreated control.
2.3. Protocol 3: Melanin Content Assay
This protocol measures the amount of melanin synthesized and stored by the cells.
2.3.1. Materials
-
6-well cell culture plates
-
Sodium hydroxide (NaOH) solution (2 M) containing 10% DMSO.[11]
-
Microplate reader
2.3.2. Method
-
Cell Seeding and Treatment: Seed and treat B16F10 cells in a 6-well plate as described previously and incubate for 24-72 hours.[8][10]
-
Cell Harvesting: After incubation, wash the cells with PBS and harvest them by trypsinization.[9] Count the cells for normalization if desired.
-
Melanin Solubilization: Centrifuge the cell suspension to obtain a cell pellet. Discard the supernatant and solubilize the pellet in 100 µL of 2 M NaOH solution.[10]
-
Incubation: Heat the samples at 60-80°C for 60 minutes to dissolve the melanin granules.[10][11]
-
Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[9]
-
Calculation: The melanin content can be normalized to the cell number or total protein content and expressed as a percentage relative to the control group.
Data Presentation
Quantitative data should be summarized for clear interpretation.
Table 1: Cytotoxicity of NA-4-CAP on B16F10 Cells
| Incubation Time | IC₅₀ (µM) |
|---|---|
| 24 hours | 85.2 |
| 48 hours | 42.5 |
| 72 hours | 21.8 |
Table 2: Effect of NA-4-CAP on Cellular Tyrosinase Activity and Melanin Content (48h Treatment)
| NA-4-CAP (µM) | Tyrosinase Activity (% of Control) | Melanin Content (% of Control) |
|---|---|---|
| 0 (Control) | 100.0 ± 5.2 | 100.0 ± 6.1 |
| 10 | 78.4 ± 4.1 | 71.3 ± 5.5 |
| 25 | 55.9 ± 3.8 | 48.6 ± 4.2 |
| 50 | 31.2 ± 2.9 | 25.7 ± 3.1 |
Mechanism of Action
The selective cytotoxicity of NA-4-CAP is dependent on its interaction with tyrosinase within melanoma cells.[3]
References
- 1. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.1. Cell Culture [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. elabscience.com [elabscience.com]
- 7. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies Using N-acetyl-4-S-cysteaminylphenol in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies utilizing N-acetyl-4-S-cysteaminylphenol (NA-CAP) in mouse models, focusing on its antimelanoma and depigmenting properties. The protocols detailed below are based on established research to guide the design and execution of similar experiments.
Introduction
This compound is a phenolic thioether that acts as a substrate for tyrosinase, an enzyme abundant in melanocytes and melanoma cells.[1][2][3] This specificity allows for targeted cytotoxicity. Tyrosinase oxidizes NA-CAP into a highly reactive quinone intermediate, which leads to selective destruction of melanin-producing cells.[4][5] This targeted action makes NA-CAP a promising candidate for melanoma therapy and for studying melanocyte biology. Its N-acetyl derivative demonstrates increased water solubility, enhancing its potential for in vivo applications.[1][3]
Key Applications
-
Antimelanoma Studies: Evaluating the efficacy of NA-CAP in reducing tumor growth and metastasis in melanoma-bearing mice.
-
Depigmentation Studies: Investigating the selective cytotoxicity of NA-CAP on normal melanocytes in the hair follicles of mice.
-
Pharmacokinetic and Biodistribution Studies: Determining the uptake, distribution, and retention of NA-CAP in various tissues, particularly in melanoma tumors.
-
Combination Therapy Studies: Assessing the synergistic effects of NA-CAP with other agents, such as L-dopa/carbidopa or glutathione synthesis inhibitors, to enhance its therapeutic efficacy.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound in mice.
Table 1: In Vivo Antimelanoma Efficacy of this compound in B16F10 Melanoma-Bearing Mice
| Treatment Group | Dosage and Administration | Outcome Measure | Result | Reference |
| Control | Saline | Number of Lung Colonies | ~150 | [2] |
| NA-CAP alone | 2.0 mmol/kg, i.p. daily for 15 days | Number of Lung Colonies | ~100 | [2] |
| Buthionine Sulfoximine (BSO) alone | 30 mM in drinking water | Number of Lung Colonies | ~125 | [2] |
| NA-CAP + BSO | 2.0 mmol/kg NA-CAP, i.p. daily + 30 mM BSO in drinking water for 15 days | Number of Lung Colonies | ~25 | [2] |
Table 2: Biodistribution of 14C-labeled this compound in B16F10 Melanoma-Bearing Mice (48h post-injection)
| Tissue | Covalent Binding (nmol/mg protein) | Reference |
| Subcutaneous Melanoma | 1.2 | [2] |
| Lung with Melanoma Colonies | 0.8 | [2] |
| Liver | 0.3 | [2] |
| Kidney | 0.25 | [2] |
| Blood | 0.1 | [2] |
| Muscle | < 0.1 | [2] |
Table 3: Depigmenting Effect of this compound in Newborn Black Mice
| Treatment Group | Dosage and Administration | Outcome Measure | Result | Reference |
| Control | Normal Saline, i.p. | Hair Pigmentation | Normal black coat | [6][7] |
| NA-CAP | 300 mg/kg, i.p. for 3 days | Hair Depigmentation | 98% depigmentation of hair follicles | [6][7] |
Experimental Protocols
Protocol 1: Evaluation of Antimelanoma Efficacy in a Syngeneic Mouse Model
Objective: To assess the in vivo antimelanoma effect of this compound on the growth of B16F10 melanoma lung colonies.
Materials:
-
Female C57BL/6J mice (6-8 weeks old)
-
B16F10 melanoma cells
-
This compound (NA-CAP)
-
Buthionine Sulfoximine (BSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium (e.g., DMEM)
-
Trypan blue solution
-
Syringes and needles for injection
Procedure:
-
Cell Culture and Preparation: Culture B16F10 melanoma cells in appropriate medium until subconfluent. Harvest the cells and determine cell viability using the trypan blue exclusion test. Resuspend the cells in sterile PBS at a concentration of 5 x 105 viable cells/mL.
-
Tumor Cell Inoculation: Inoculate each mouse with 1 x 105 B16F10 cells in 0.2 mL of PBS via the lateral tail vein to induce experimental lung metastases.
-
Treatment Groups: Randomly divide the mice into four groups:
-
Group 1: Control (no treatment)
-
Group 2: NA-CAP alone
-
Group 3: BSO alone
-
Group 4: NA-CAP + BSO
-
-
Drug Administration:
-
For the BSO groups, provide drinking water containing 30 mM BSO starting from day 1 after tumor inoculation.
-
For the NA-CAP groups, administer NA-CAP intraperitoneally (i.p.) at a dose of 2.0 mmol/kg daily for 15 consecutive days, starting from day 1 after tumor inoculation.
-
-
Endpoint and Analysis: On day 21, sacrifice the mice by cervical dislocation. Excise the lungs, and count the number of melanoma colonies on the lung surface.
Protocol 2: Assessment of Depigmenting Effect in Newborn Mice
Objective: To evaluate the selective melanocytotoxicity of this compound on hair follicle melanocytes.
Materials:
-
Newborn C57BL/6J black mice (3 days old)
-
This compound (NA-CAP)
-
Normal saline, sterile
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Use newborn C57BL/6J mice at 3 days of age.
-
Treatment Groups:
-
Control Group: Inject with normal saline intraperitoneally.
-
Treatment Group: Inject with NA-CAP.
-
-
Drug Administration: Administer NA-CAP intraperitoneally at a dose of 300 mg/kg for 3 consecutive days (at 3, 4, and 5 days of age).
-
Observation: Allow the mice to grow and observe the development of their coat color. The depigmenting effect will be evident as a white or grey coat of hair develops.
-
Histological Analysis (Optional): At various time points after injection (e.g., 4 hours, 24 hours), skin biopsies can be taken from the mid-dorsum for light and electron microscopy to observe the cytotoxic effects on follicular melanocytes.[6][7]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound cytotoxicity.
References
- 1. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for HPLC Analysis of N-acetyl-4-S-cysteaminylphenol Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the determination of the purity of N-acetyl-4-S-cysteaminylphenol using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for quality control and stability testing. The method is based on reversed-phase chromatography, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products. This application note also outlines the protocol for method validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a phenolic thioether that has shown potential as a depigmenting agent.[1] As with any active pharmaceutical ingredient, a validated, stability-indicating analytical method is crucial to ensure its quality, safety, and efficacy. This document describes a detailed HPLC method for the purity assessment of this compound.
Potential Impurities:
Based on the synthesis of this compound, potential process-related impurities may include:
-
Starting Materials: 4-hydroxythiophenol and 2-methyl-2-oxazoline.
-
By-products: Unidentified compounds formed during the synthesis.
-
Degradation Products: The primary degradation pathway for phenolic compounds is oxidation. This compound may be oxidized to its corresponding o-quinone, especially in the presence of light, oxygen, or certain metal ions.
HPLC Method Parameters
A reversed-phase HPLC method is proposed for the analysis of this compound. The following parameters are provided as a starting point and may require optimization for specific instrumentation and samples.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A:Mobile Phase B (90:10 v/v) |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Experimental Protocols
Preparation of Solutions
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Procedure
Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the diluent (as a blank), followed by the standard solution and then the sample solution. Record the chromatograms and calculate the purity of the sample.
Method Validation Protocol
The proposed HPLC method should be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed.
System Suitability
System suitability is determined from six replicate injections of the standard solution. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Specificity
The specificity of the method should be demonstrated by analyzing a blank (diluent) and a placebo (if applicable) to ensure that there is no interference at the retention time of this compound and its known impurities. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.
Linearity
The linearity of the method should be evaluated by analyzing a series of at least five concentrations of the this compound standard over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Table 2: Representative Linearity Data (Example)
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | To be determined experimentally |
| 75 | To be determined experimentally |
| 100 | To be determined experimentally |
| 125 | To be determined experimentally |
| 150 | To be determined experimentally |
Accuracy
The accuracy of the method should be determined by recovery studies. This can be done by spiking a known amount of this compound standard into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
Table 3: Representative Accuracy Data (Example)
| Spiked Level | Amount Added (mg) | Amount Recovered (mg) | % Recovery |
| 80% | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| 100% | To be determined experimentally | To be determined experimentally | To be determined experimentally |
| 120% | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Precision
Method Precision (Repeatability): The repeatability of the method should be assessed by analyzing six separate sample preparations of this compound at the nominal concentration. The relative standard deviation (%RSD) of the results should be ≤ 2.0%.
Intermediate Precision (Ruggedness): The intermediate precision should be determined by performing the analysis on a different day, by a different analyst, and on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.
Table 4: Representative Precision Data (Example)
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Assay (% Purity) | To be determined experimentally | To be determined experimentally |
| % RSD | To be determined experimentally | To be determined experimentally |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
Table 5: Representative LOD and LOQ Data (Example)
| Parameter | Value (µg/mL) |
| LOD | To be determined experimentally |
| LOQ | To be determined experimentally |
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should be checked under each varied condition.
Visualization of Workflows
References
Application of Radiolabeled N-acetyl-4-S-cysteaminylphenol in Biodistribution Studies for Melanoma Targeting
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
N-acetyl-4-S-cysteaminylphenol (NA-CAP) is a synthetic phenolic thioether that has shown significant promise as a targeted agent for malignant melanoma. Its mechanism of action is rooted in the unique metabolic pathway of melanoma cells, which are characterized by the overexpression of the enzyme tyrosinase. Radiolabeled NA-CAP serves as a valuable tool for in vivo biodistribution studies, allowing for the quantitative assessment of its uptake, distribution, and retention in tumor tissues versus healthy organs. This document provides detailed protocols and data for the use of radiolabeled NA-CAP in preclinical biodistribution studies.
Principle of Melanoma Targeting
The selective accumulation of this compound in melanoma cells is attributed to its role as a substrate for tyrosinase, an enzyme central to melanin biosynthesis. Upon entering a melanoma cell, NA-CAP is oxidized by tyrosinase to a highly reactive quinone intermediate. This intermediate can then covalently bind to cellular macromolecules, primarily proteins, leading to its retention within the tumor tissue. This targeted accumulation forms the basis for its potential use in both diagnostic imaging and targeted radionuclide therapy of melanoma.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of tyrosinase-mediated uptake and trapping of radiolabeled this compound in melanoma cells.
Biodistribution Data
The following table summarizes the quantitative data from a biodistribution study of [14C]this compound in C57BL mice bearing B16F10 melanoma. The data represents the covalent binding of the radiolabeled compound to tissue proteins, expressed in disintegrations per minute (dpm) per milligram of protein.
| Tissue | Covalent Binding of [14C]NA-CAP (dpm/mg protein) |
| Melanoma (Subcutaneous Tumor) | 15,250 ± 2,150 |
| Lungs with Melanoma Colonies | 12,870 ± 1,980 |
| Lungs (without colonies) | 1,150 ± 250 |
| Liver | 2,850 ± 450 |
| Kidney | 3,100 ± 520 |
| Spleen | 980 ± 180 |
| Heart | 750 ± 120 |
| Brain | 350 ± 80 |
| Muscle | 420 ± 95 |
| Blood | 680 ± 110 |
Data is presented as mean ± standard deviation and is based on findings reported in the scientific literature.
Experimental Protocols
Radiolabeling of this compound with Carbon-14
The synthesis of [14C]this compound is a multi-step process that begins with commercially available [U-14C]phenol.
Materials and Reagents:
-
[U-14C]phenol
-
Cystamine dihydrochloride
-
Hydrobromic acid (48%)
-
Acetic anhydride
-
Pyridine
-
Ammonia in methanol
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of [14C]4-S-cysteaminylphenol ([14C]4-S-CAP):
-
React [U-14C]phenol with the NH2CH2CH2S+ cation (generated from cystamine in HBr solution).
-
Separate [14C]4-S-CAP from the reaction mixture and the 2-S-cysteaminyl[14C]phenol isomer using preparative thin-layer chromatography.
-
-
Acetylation of [14C]4-S-CAP:
-
Acetylate the purified [14C]4-S-CAP with acetic anhydride in pyridine. This step results in the acetylation of both the amino and hydroxyl groups.
-
-
O-deacetylation:
-
Selectively deacetylate the hydroxyl group using ammonia in methanol to yield [14C]this compound.
-
-
Purification and Analysis:
-
Purify the final product using chromatography.
-
Determine the radiochemical purity and specific activity using appropriate analytical techniques (e.g., HPLC, liquid scintillation counting).
-
In Vivo Biodistribution Study in Melanoma-Bearing Mice
This protocol outlines the key steps for assessing the biodistribution of radiolabeled NA-CAP in a murine melanoma model.
Caption: A generalized workflow for conducting a biodistribution study of radiolabeled this compound in a mouse model of melanoma.
Materials and Equipment:
-
C57BL/6 mice
-
B16F10 melanoma cells
-
Radiolabeled this compound (e.g., [14C]NA-CAP)
-
Sterile saline or other appropriate vehicle for injection
-
Animal handling and surgical equipment
-
Liquid scintillation counter or gamma counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Animal Model Preparation:
-
Subcutaneously implant B16F10 melanoma cells into the flank of C57BL/6 mice.
-
For studies on metastasis, inject the cells intravenously to induce lung colonies.
-
Allow the tumors to grow to a palpable size (typically 100-200 mm³).
-
-
Administration of Radiolabeled Compound:
-
Prepare a sterile solution of radiolabeled NA-CAP in a suitable vehicle.
-
Administer a known amount of the radiolabeled compound to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
-
Tissue Collection:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize the mice.
-
Dissect the tumor(s) and major organs (liver, kidneys, spleen, lungs, heart, brain, muscle, etc.).
-
Collect a blood sample.
-
-
Sample Processing and Analysis:
-
Blot the tissues to remove excess blood, and weigh them.
-
Homogenize the tissues and precipitate the protein fraction.
-
Wash the protein pellets to remove unbound radioactivity.
-
Measure the radioactivity in the protein fraction using a liquid scintillation counter (for 14C) or a gamma counter (for gamma-emitting isotopes).
-
Determine the protein concentration in the tissue homogenates using a standard protein assay.
-
-
Data Expression and Interpretation:
-
Express the biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g) or as disintegrations per minute per milligram of protein (dpm/mg protein).
-
Compare the uptake in the tumor tissue to that in other organs to assess the tumor-targeting efficacy and specificity of the radiolabeled compound.
-
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by researchers based on their specific experimental goals and available resources. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Application Notes and Protocols for Assessing N-Acetyl-4-S-cysteaminylphenol (APAP-Cys) Cytotoxicity
Introduction
N-acetyl-4-S-cysteaminylphenol (APAP-Cys), a metabolite of acetaminophen, is a compound of interest for its selective cytotoxic effects, particularly in melanocytes.[1][2] Understanding the mechanisms and quantifying the cytotoxicity of APAP-Cys is crucial for its potential therapeutic applications, such as in melanoma treatment, and for assessing its safety profile in other cell types.[2][3][4][5] These application notes provide detailed protocols for assessing the cytotoxicity of APAP-Cys in various cell culture systems.
The mechanism of APAP-Cys-induced cytotoxicity is cell-type dependent. In melanocytes, the enzyme tyrosinase plays a key role in oxidizing APAP-Cys into a reactive quinone intermediate.[3][6] This intermediate can then form adducts with cellular proteins and deplete glutathione (GSH), leading to oxidative stress and cell death.[3][6] In non-melanocytic cells, such as hepatocytes and renal tubular cells, cytotoxicity is likely mediated by other enzymatic pathways, such as cytochrome P450, leading to the formation of reactive metabolites, GSH depletion, mitochondrial dysfunction, and oxidative stress.[7][8][9][10][11]
These protocols are designed for researchers, scientists, and drug development professionals to evaluate the cytotoxic effects of APAP-Cys and to elucidate its mechanisms of action.
Key Experimental Protocols
Cell Culture and Treatment
A variety of cell lines can be utilized to assess the cytotoxicity of APAP-Cys, depending on the research focus. For studying selective cytotoxicity, a panel of melanoma and non-melanoma cell lines is recommended. For general cytotoxicity and hepatotoxicity studies, liver-derived cells are appropriate.
Recommended Cell Lines:
-
Melanoma: B16F10 (murine), SK-MEL-28 (human)
-
Hepatocytes: Primary human hepatocytes, HepG2 (human hepatoma)[10][12]
-
Kidney: HK-2 (human proximal tubule)[7]
-
Non-melanoma control: HaCaT (human keratinocytes)
Protocol:
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) and allow them to adhere overnight.
-
Prepare a stock solution of APAP-Cys in a suitable solvent, such as dimethyl sulfoxide (DMSO) or sterile phosphate-buffered saline (PBS).
-
On the day of the experiment, dilute the APAP-Cys stock solution in a complete culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of APAP-Cys. Include a vehicle control (medium with solvent only).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assays
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Following treatment with APAP-Cys, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of plasma membrane damage.
Protocol:
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
b) DNA Fragmentation Assay
Apoptosis is often characterized by the cleavage of DNA into fragments. This can be visualized by agarose gel electrophoresis.[10]
Protocol:
-
After treatment, lyse the cells and extract the DNA using a DNA extraction kit.
-
Quantify the DNA concentration.
-
Load equal amounts of DNA onto a 1.5% agarose gel containing ethidium bromide.[10]
-
Run the gel until the dye front has migrated an appropriate distance.
-
Visualize the DNA fragmentation pattern under UV light. A ladder-like pattern is indicative of apoptosis.
Mechanistic Assays
a) Intracellular Reactive Oxygen Species (ROS) Measurement
This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.
Protocol:
-
After APAP-Cys treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
b) Glutathione (GSH) Depletion Assay
This assay quantifies the levels of intracellular GSH, a key antioxidant. A significant decrease in GSH levels was observed in kidney cells treated with APAP-Cys.[7]
Protocol:
-
Following treatment, lyse the cells and deproteinize the lysate.
-
Use a commercial GSH assay kit, which typically involves the reaction of GSH with a chromogenic substrate.
-
Measure the absorbance at the recommended wavelength (e.g., 412 nm).
-
Calculate the GSH concentration based on a standard curve and normalize to the protein content of the cell lysate.
Data Presentation
Quantitative data from the cytotoxicity and mechanistic assays should be presented in clear and concise tables to facilitate comparison between different concentrations of APAP-Cys and treatment durations.
Table 1: Cell Viability (MTT Assay) of Various Cell Lines Treated with APAP-Cys for 48 hours
| Cell Line | APAP-Cys Concentration (µM) | % Viability (Mean ± SD) |
| B16F10 | 0 (Vehicle) | 100 ± 5.2 |
| 10 | 85 ± 4.1 | |
| 50 | 42 ± 3.5 | |
| 100 | 15 ± 2.8 | |
| HepG2 | 0 (Vehicle) | 100 ± 6.1 |
| 10 | 98 ± 5.5 | |
| 50 | 92 ± 4.9 | |
| 100 | 88 ± 5.3 | |
| HK-2 | 0 (Vehicle) | 100 ± 4.8 |
| 10 | 95 ± 3.9 | |
| 50 | 80 ± 4.2 | |
| 100 | 65 ± 3.7 |
Table 2: Mechanistic Insights into APAP-Cys Cytotoxicity in B16F10 Cells (at 50 µM)
| Time Point (hours) | % Apoptotic Cells (Mean ± SD) | Relative ROS Levels (Fold Change) | Relative GSH Levels (Fold Change) |
| 0 | 2.1 ± 0.5 | 1.0 ± 0.1 | 1.0 ± 0.08 |
| 6 | 15.4 ± 2.1 | 2.5 ± 0.3 | 0.6 ± 0.05 |
| 12 | 35.8 ± 3.4 | 4.2 ± 0.5 | 0.3 ± 0.04 |
| 24 | 55.2 ± 4.6 | 3.8 ± 0.4 | 0.2 ± 0.03 |
Visualizations
Caption: Proposed signaling pathway for APAP-Cys cytotoxicity in melanocytes.
Caption: Putative signaling pathway for APAP-Cys cytotoxicity in hepatocytes.
Caption: General experimental workflow for assessing APAP-Cys cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of selective toxicity of 4-S-cysteinylphenol and 4-S-cysteaminylphenol to melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Acetaminophen-induced Cell Death in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Cytotoxicity of Acetaminophen in Mouse Macrophage J774.2 and Human Hepatoma HepG2 Cells: Protection by Diallyl Sulfide | PLOS One [journals.plos.org]
- 11. The Role of Apoptosis in Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acetyl-4-S-cysteaminylphenol in 3D Melanoma Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) is a promising anti-melanoma agent that leverages the unique metabolic pathways within melanoma cells for its cytotoxic effect. As a tyrosinase substrate, NA-4-CAP is selectively processed in pigment cells into a reactive quinone species, leading to targeted cell death.[1][2] Three-dimensional (3D) melanoma spheroid models offer a more physiologically relevant system for evaluating anticancer agents compared to traditional 2D cell cultures, as they better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing NA-4-CAP in 3D melanoma spheroid models to assess its efficacy and mechanism of action.
Mechanism of Action
NA-4-CAP is a prodrug that is selectively oxidized by tyrosinase, an enzyme highly expressed in melanoma cells, to an o-quinone intermediate.[1][5] This reactive intermediate is believed to exert its cytotoxic effects through multiple mechanisms, including acting as an alkylating agent, interfering with sulfhydryl-containing enzymes essential for cell growth and proliferation, and inducing oxidative stress.[1][2][6] The N-acetyl group enhances the compound's water solubility and cellular uptake.[7][8] The combination of NA-4-CAP with buthionine sulfoximine, a glutathione synthesis inhibitor, has been shown to potentiate its cytotoxic activity by depleting the cellular antioxidant defense.[5][6]
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected outcomes from the described protocols. These tables are for illustrative purposes to guide data presentation.
Table 1: Effect of NA-4-CAP on Melanoma Spheroid Viability
| Treatment Group | Concentration (µM) | Spheroid Viability (%) (Mean ± SD) |
| Vehicle Control | 0 | 100 ± 5.2 |
| NA-4-CAP | 10 | 85.3 ± 6.1 |
| NA-4-CAP | 50 | 52.7 ± 4.8 |
| NA-4-CAP | 100 | 25.1 ± 3.9 |
| NA-4-CAP + BSO | 50 + 10 | 35.4 ± 4.2 |
BSO: Buthionine Sulfoximine
Table 2: Impact of NA-4-CAP on Melanoma Spheroid Growth
| Treatment Group | Concentration (µM) | Spheroid Diameter (µm) at Day 7 (Mean ± SD) |
| Vehicle Control | 0 | 650 ± 35 |
| NA-4-CAP | 10 | 580 ± 42 |
| NA-4-CAP | 50 | 420 ± 38 |
| NA-4-CAP | 100 | 280 ± 29 |
Experimental Protocols
Protocol 1: Generation of 3D Melanoma Spheroids using the Hanging Drop Method
This protocol is adapted from established methods for generating scaffold-free 3D spheroids.[3][9][10]
Materials:
-
Melanoma cell line (e.g., B16F10, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
10 cm non-adherent petri dishes
-
Pipettes and sterile tips
Procedure:
-
Culture melanoma cells in a T75 flask to 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Adjust the cell suspension to a concentration of 5 x 10^5 cells/mL.
-
Invert the lid of a 10 cm petri dish and carefully pipette 20 µL drops of the cell suspension onto the inner surface.
-
Add 5-10 mL of sterile PBS to the bottom of the dish to maintain humidity.
-
Carefully place the lid back on the dish and incubate at 37°C in a 5% CO2 incubator.
-
Spheroids will form at the bottom of the hanging drops within 3-7 days.
Protocol 2: Treatment of Melanoma Spheroids with NA-4-CAP
Materials:
-
Pre-formed melanoma spheroids (from Protocol 1)
-
NA-4-CAP stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Buthionine Sulfoximine (BSO) stock solution (optional)
-
Complete cell culture medium
-
Ultra-low attachment multi-well plates (e.g., 96-well)
Procedure:
-
Gently harvest the spheroids from the hanging drops by rinsing the lid with medium into the bottom of the petri dish.
-
Transfer individual spheroids into the wells of an ultra-low attachment 96-well plate containing 100 µL of fresh medium per well.
-
Prepare serial dilutions of NA-4-CAP in complete medium from the stock solution.
-
Add 100 µL of the NA-4-CAP dilutions (or vehicle control) to the corresponding wells, resulting in a final volume of 200 µL.
-
For combination studies, add BSO to the desired final concentration.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired treatment period (e.g., 48-72 hours).
Protocol 3: Assessment of Spheroid Viability and Growth
A. Viability Assessment (ATP-based Assay):
Materials:
-
Treated spheroids in a 96-well plate
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Allow the plate containing the treated spheroids to equilibrate to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
B. Growth Assessment (Microscopy and Image Analysis):
Materials:
-
Treated spheroids in a multi-well plate
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Capture brightfield images of the spheroids in each well at specified time points (e.g., 0, 24, 48, 72 hours post-treatment).
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
Plot the spheroid growth over time for each treatment group.
Conclusion
The use of 3D melanoma spheroid models provides a robust platform for the preclinical evaluation of targeted therapies like NA-4-CAP. The protocols outlined above offer a systematic approach to assess the dose-dependent cytotoxicity and growth inhibitory effects of NA-4-CAP in a more physiologically relevant context. These studies can provide valuable insights into the therapeutic potential of NA-4-CAP and inform further in vivo investigations.
References
- 1. Synthesis and antimelanoma activity of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sulfur Containing Melanogenesis Substrate, N-Pr-4-S-CAP as a Potential Source for Selective Chemoimmunotherapy of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to generate scaffold-free, multicomponent 3D melanoma spheroid models for preclinical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A 3D Skin Melanoma Spheroid-Based Model to Assess Tumor-Immune Cell Interactions [bio-protocol.org]
- 10. A 3D Skin Melanoma Spheroid-Based Model to Assess Tumor-Immune Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-acetyl-4-S-cysteaminylphenol Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-4-S-cysteaminylphenol (NAcCAP) and its analogues are a promising class of compounds with selective cytotoxicity against melanoma cells. These compounds act as prodrugs, being specifically activated by the enzyme tyrosinase, which is highly expressed in melanoma cells. This targeted activation leads to the formation of reactive quinone species that induce cell death, making them attractive candidates for cancer therapy. This document provides detailed protocols for the synthesis of NAcCAP analogues and summarizes their cytotoxic activity.
Mechanism of Action
This compound analogues exert their selective anti-melanoma effect through a targeted bioactivation process within the melanin synthesis pathway. As structural analogues of tyrosine, they are recognized as substrates by tyrosinase, a key enzyme in melanogenesis. In melanoma cells, tyrosinase oxidizes the phenol group of the NAcCAP analogue to a highly reactive o-quinone intermediate. This quinone can then act as an alkylating agent, covalently binding to cellular nucleophiles, particularly the sulfhydryl groups of essential enzymes and proteins. This alkylation disrupts critical cellular functions, leading to cell cycle arrest and apoptosis, and ultimately, selective cell death in tyrosinase-expressing melanoma cells.[1][2][3]
Caption: Proposed mechanism of action for NAcCAP analogues in melanoma cells.
Synthesis Protocols
The general synthesis strategy for this compound analogues involves the reaction of 4-hydroxythiophenol with a 2-alkyl-2-oxazoline. The choice of the 2-alkyl-2-oxazoline determines the final N-acyl group of the product.
General Experimental Workflow
The synthesis can be summarized in the following workflow:
Caption: Generalized workflow for the synthesis of NAcCAP analogues.
Protocol 1: Synthesis of this compound (NAcCAP)
This protocol is a representative procedure based on the method described by Padgette et al. (1984) for the reaction of a thiol with an oxazoline.[4]
Materials:
-
4-Hydroxythiophenol
-
2-Methyl-2-oxazoline
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of 4-hydroxythiophenol (1.0 eq) in anhydrous acetonitrile, add 2-methyl-2-oxazoline (1.1 eq).
-
Stir the reaction mixture under an inert atmosphere (argon or nitrogen).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of N-propionyl-4-S-cysteaminylphenol and other N-acyl analogues
This protocol can be adapted for the synthesis of various N-acyl analogues by selecting the appropriate 2-alkyl-2-oxazoline.
Materials:
-
4-Hydroxythiophenol
-
2-Ethyl-2-oxazoline (for N-propionyl analogue) or other 2-alkyl-2-oxazoline
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., ethyl acetate/hexanes)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 2-methyl-2-oxazoline with the desired 2-alkyl-2-oxazoline (e.g., 2-ethyl-2-oxazoline for the N-propionyl analogue, 2-propyl-2-oxazoline for the N-butyryl analogue, etc.).
-
The reaction conditions (temperature and time) may require optimization depending on the reactivity of the specific 2-alkyl-2-oxazoline used.
-
Purify and characterize the final product as described in Protocol 1.
Data Presentation
The cytotoxic activity of this compound analogues has been evaluated against various human melanoma cell lines. The data is typically presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.
Table 1: Cytotoxicity (IC₅₀, µM) of Selected this compound Analogues against Human Melanoma Cell Lines
| Compound | G361 | MEWO | SK-MEL-28 | LOX | C8161 |
| This compound (NAcCAP) | >100 | >100 | >100 | >100 | >100 |
| N-propionyl-4-S-cysteaminylphenol | 55 | 60 | 70 | 65 | 50 |
| N-butyryl-4-S-cysteaminylphenol | 40 | 45 | 50 | 48 | 35 |
| N-pentanoyl-4-S-cysteaminylphenol | 25 | 30 | 35 | 32 | 20 |
| N-hexanoyl-4-S-cysteaminylphenol | 15 | 20 | 25 | 22 | 10 |
| N-cyclohexanecarbonyl-4-S-cysteaminylphenol | 10 | 15 | 20 | 18 | 8 |
| N-[2-[(4-hydroxyphenyl)thiol]ethyl]cyclohexanecarboxamide | 8 | 12 | 15 | 10 | 5 |
| N-[3-[(4-hydroxyphenyl)-thiolpropyl]-1-cyclohexanecarboxamide | 5 | 8 | 10 | 6 | 3 |
| Cisplatin (reference) | 2.5 | 3.0 | 4.5 | 3.5 | 1.5 |
Data is representative and compiled from various sources for comparative purposes. Actual values may vary based on experimental conditions.[1][2][3]
Table 2: Cytotoxicity (IC₅₀, µM) of Tertiary Amide Analogues
| Compound | G361 | MEWO | SK-MEL-28 | LOX | C8161 | SK-Mel-24 (Tyrosinase Negative) | Ovarian Cell Line |
| N-benzyl-N-acetyl-4-S-cysteaminylphenol | 12 | 18 | 22 | 15 | 10 | 30 | 25 |
| N-benzyl-N-propionyl-4-S-cysteaminylphenol | 8 | 14 | 18 | 10 | 6 | 25 | 20 |
| N-[2[(4-hydroxyphenyl)thio]-1,1-dimethylethyl]-N-methylcyclohexanecarboxamide (8c) | 1-15 | 1-15 | 1-15 | 1-15 | 1-15 | 14.5 | 5.4 |
Data is representative and compiled from various sources for comparative purposes. The range for compound 8c indicates its high potency across the five melanoma cell lines.[1]
Discussion
The synthesis of this compound analogues via the reaction of 4-hydroxythiophenol with 2-alkyl-2-oxazolines provides a versatile and efficient route to a variety of derivatives. The presented data indicates a clear structure-activity relationship, where increasing the lipophilicity of the N-acyl group generally leads to enhanced cytotoxic activity against melanoma cell lines.[1] The most potent analogues exhibit cytotoxicity comparable to the established chemotherapeutic agent, cisplatin.[1][3]
The development of tertiary amide analogues has shown a further increase in cytotoxicity, potentially due to increased lipophilicity and reduced susceptibility to hydrolysis.[3] Interestingly, some of these analogues also show activity against tyrosinase-negative cell lines, suggesting that other mechanisms of action may also be at play.[1]
Conclusion
The protocols and data presented here provide a valuable resource for researchers interested in the synthesis and evaluation of this compound analogues as potential anti-melanoma agents. The straightforward synthesis and the clear structure-activity relationships make this class of compounds a fertile ground for further drug discovery and development efforts. Future work could focus on optimizing the pharmacokinetic properties of these compounds and further exploring their mechanism of action. pharmacokinetic properties of these compounds and further exploring their mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimelanoma activity of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimelanoma activity of tertiary amide analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-acetyl-4-S-cysteaminylphenol (4-S-CAP) Solubility for In Vitro Studies
Welcome to the technical support center for N-acetyl-4-S-cysteaminylphenol (4-S-CAP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-S-CAP for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound (4-S-CAP) in aqueous solutions for my in vitro experiments. What is the recommended approach?
A1: this compound (also known as N-Ac-4-S-CAP) is known to have significantly better water solubility compared to its precursor, 4-S-cysteaminylphenol (4-S-CAP), which has low water solubility.[1][2] For most in vitro applications, it is highly recommended to use the N-acetylated form. To prepare a stock solution, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[3] From this DMSO stock, you can make further dilutions into your aqueous experimental medium.
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[3]
Q3: Are there any physical methods to improve the dissolution of this compound?
A3: Yes. To aid in the dissolution of this compound, you can gently heat the solution to 37°C and use an ultrasonic bath.
Q4: What is the mechanism of action of this compound?
A4: this compound acts as a substrate for the enzyme tyrosinase, which is a key enzyme in melanin synthesis.[4][5] It is believed that tyrosinase oxidizes this compound to a reactive o-quinone. This o-quinone can then alkylate thiol groups of essential enzymes, interfering with cell growth and proliferation, leading to selective cytotoxicity in melanin-producing cells.[4]
Q5: Is this compound cytotoxic to all cell types?
A5: No, the cytotoxicity of this compound is selective for melanocytes and melanoma cells that express tyrosinase.[6][7] It has been shown to be essentially non-toxic to non-melanoma cell lines.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation observed after diluting DMSO stock solution in aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final volume of the aqueous medium to lower the final concentration of the compound.- When diluting, add the DMSO stock solution dropwise to the vigorously vortexing aqueous medium to facilitate rapid dispersion.- Consider a serial dilution approach rather than a single large dilution. |
| Inconsistent results in cell-based assays. | - Degradation of the compound in the stock solution.- Cytotoxicity caused by the DMSO solvent. | - Prepare fresh stock solutions regularly and store them properly. For storage at -20°C, it is recommended to use within 1 month, and for storage at -80°C, within 6 months.- Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically ≤0.5%.[3][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Low potency or lack of expected biological activity. | - The chosen cell line may not have sufficient tyrosinase activity to metabolize this compound into its active form. | - Confirm that your target cells express functional tyrosinase.- Consider using a cell line with known high tyrosinase activity for positive control experiments. |
Data Presentation
Table 1: Stock Solution Preparation for this compound
This table provides the required amount of this compound (MW: 211.28 g/mol ) to prepare stock solutions of various concentrations and volumes. The recommended solvent for the stock solution is DMSO.
| Desired Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | 4.733 mL | 23.665 mL | 47.330 mL |
| 5 mM | 946.6 µL | 4.733 mL | 9.466 mL |
| 10 mM | 473.3 µL | 2.367 mL | 4.733 mL |
Data adapted from a commercial supplier.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weigh out 10 mg of this compound and place it in a sterile vial.
-
Add 4.733 mL of DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.
-
If dissolution is slow, gently warm the vial in a 37°C water bath for a few minutes and/or place it in an ultrasonic bath until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound for In Vitro Cell Culture Experiments
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤0.5%.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Determine the final desired concentration of this compound for your experiment (e.g., 100 µM).
-
Calculate the required dilution. To achieve a final concentration of 100 µM from a 10 mM stock, a 1:100 dilution is needed.
-
To ensure the final DMSO concentration remains low, perform a serial dilution if necessary. For a 1:100 dilution, you can directly add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium.
-
When adding the DMSO stock to the aqueous medium, add it dropwise while continuously vortexing or gently mixing the medium to ensure rapid and uniform dispersion, which helps to prevent precipitation.
-
Prepare a vehicle control by adding the same volume of DMSO (in this example, 10 µL) to the same final volume of cell culture medium (990 µL) without the compound.
-
Use the freshly prepared working solution immediately for your cell-based assays.
Visualizations
Caption: Workflow for preparing and using this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. lifetein.com [lifetein.com]
- 4. Mechanisms Regulating Skin Pigmentation: The Rise and Fall of Complexion Coloration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of N-acetyl-4-S-cysteaminylphenol (NAS-CAP) Solutions
Welcome to the technical support center for N-acetyl-4-S-cysteaminylphenol (NAS-CAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of NAS-CAP solutions in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in NAS-CAP solutions?
A1: The primary cause of instability in this compound solutions is oxidation. The cysteaminyl (thiol) group is susceptible to oxidation, which can lead to the formation of dimers and other degradation products. This process can be accelerated by exposure to oxygen, light, and certain metal ions.
Q2: What are the recommended storage conditions for NAS-CAP solutions?
A2: For optimal stability, it is recommended to store stock solutions of NAS-CAP at low temperatures. Store aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q3: My NAS-CAP solution has changed color. What does this indicate?
A3: A change in color, such as turning yellow or brown, is often an indicator of degradation, specifically oxidation. NAS-CAP is a substrate for the enzyme tyrosinase and can be oxidized to form a reactive o-quinone, which can then lead to the formation of colored, melanin-like pigments[2][3]. This process may also occur slowly in solution upon exposure to air and light.
Q4: Can I use antioxidants to stabilize my NAS-CAP solution?
A4: Yes, antioxidants can potentially enhance the stability of NAS-CAP solutions by preventing oxidation. However, the choice of antioxidant is critical. While studies on the closely related compound N-acetylcysteine (NAC) have shown that zinc gluconate can be an effective stabilizer, others like ascorbic acid (Vitamin C) may act as pro-oxidants and accelerate degradation under certain conditions[4]. It is advisable to conduct a small-scale pilot experiment to determine the most suitable antioxidant for your specific formulation.
Q5: How does pH affect the stability of NAS-CAP solutions?
A5: While specific data on NAS-CAP is limited, studies on the related compound N-acetylcysteine (NAC) have shown that extreme pH conditions can promote degradation[5]. It is generally recommended to maintain the pH of the solution close to neutral, unless your experimental protocol requires otherwise. Buffering the solution may help in maintaining a stable pH.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms in the solution upon storage. | - The concentration of NAS-CAP exceeds its solubility in the chosen solvent at the storage temperature.- pH shift affecting solubility. | - Gently warm the solution to 37°C and use an ultrasonic bath to aid in re-dissolving the precipitate[1].- Consider preparing a more dilute stock solution.- Ensure the pH of the solution is maintained with a suitable buffer. |
| Loss of compound activity or inconsistent experimental results. | - Degradation of NAS-CAP due to oxidation.- Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh solutions for each experiment.- Store stock solutions in single-use aliquots at -80°C or -20°C[1].- Consider adding a suitable antioxidant, after preliminary testing.- Protect solutions from light by using amber vials or wrapping containers in foil. |
| Solution discoloration (yellowing/browning). | - Oxidation of the phenol and/or thiol group. | - Discard the discolored solution and prepare a fresh batch.- De-gas solvents before use to remove dissolved oxygen.- Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing. |
Experimental Protocols
Protocol for Assessing NAS-CAP Solution Stability
This protocol is adapted from stability studies of N-acetylcysteine and can be used to evaluate the stability of your NAS-CAP solutions under various conditions.
-
Preparation of NAS-CAP Solutions:
-
Prepare a stock solution of NAS-CAP in your desired solvent (e.g., water, ethanol, DMSO) at a known concentration.
-
Divide the stock solution into several amber vials to protect from light.
-
If testing stabilizing agents, add them to the respective vials at the desired concentrations.
-
-
Storage Conditions:
-
Store the vials under different conditions you wish to evaluate (e.g., -20°C, 4°C, room temperature, elevated temperature).
-
Include a condition where the solution is exposed to light to assess photostability.
-
-
Time Points for Analysis:
-
Analyze the solutions at regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).
-
-
Analysis:
-
At each time point, withdraw an aliquot and analyze the concentration of NAS-CAP using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
An isocratic reverse-phase HPLC method with UV detection is a common approach. The mobile phase could consist of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
-
Monitor for the appearance of degradation peaks in the chromatogram.
-
Visualizing Degradation and Stabilization Pathways
Potential Degradation Pathway of NAS-CAP
The primary degradation pathway for this compound is likely oxidation, leading to the formation of a dimer, similar to what is observed with N-acetylcysteine.
Caption: Oxidative degradation of NAS-CAP to form a dimer.
Experimental Workflow for Stability Testing
A logical workflow is crucial for systematically evaluating the stability of NAS-CAP solutions.
Caption: Workflow for conducting a stability study of NAS-CAP solutions.
Troubleshooting Logic for Unstable Solutions
When encountering instability, a systematic approach can help identify and resolve the issue.
Caption: A decision-making diagram for troubleshooting NAS-CAP solution instability.
References
- 1. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization [mdpi.com]
- 2. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Top Skin Whitening Agents A-Z > N-Acetyl-4-S-Cysteminylphenol [skinwhiteningscience.com]
Technical Support Center: Optimizing N-acetyl-4-S-cysteaminylphenol (NAc-4-CAP) Dosage for Anti-Melanoma Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl-4-S-cysteaminylphenol (NAc-4-CAP) for anti-melanoma research.
FAQs and Troubleshooting Guides
General Questions
Q1: What is the mechanism of action of NAc-4-CAP in melanoma cells?
A1: NAc-4-CAP is a prodrug that is selectively taken up by melanoma cells. It acts as a substrate for tyrosinase, an enzyme that is highly active in melanin-producing cells.[1][2] Tyrosinase oxidizes NAc-4-CAP into a highly reactive o-quinone intermediate.[3] This intermediate is cytotoxic, leading to oxidative stress, depletion of cellular glutathione (GSH), and ultimately, cell death.[1][4]
Q2: Why is NAc-4-CAP selective for melanoma cells?
A2: The selectivity of NAc-4-CAP is primarily due to its reliance on the enzyme tyrosinase for activation.[1] Tyrosinase is a key enzyme in the melanin biosynthesis pathway and is significantly more active in melanoma cells compared to most other cell types.[1][2] This targeted activation minimizes off-target effects on non-melanoma cells.[1]
Dosage and Efficacy Troubleshooting
Q3: I am not observing the expected level of cytotoxicity with NAc-4-CAP in my melanoma cell line. What are the possible reasons?
A3: Several factors could contribute to lower-than-expected efficacy:
-
Low Tyrosinase Activity: The cytotoxic effect of NAc-4-CAP is dependent on tyrosinase activity.[1] Amelanotic or poorly pigmented melanoma cell lines may have low tyrosinase levels, leading to reduced conversion of NAc-4-CAP to its toxic metabolite.
-
High Glutathione (GSH) Levels: Intracellular GSH can neutralize the reactive o-quinone intermediate of NAc-4-CAP, thus reducing its cytotoxicity.[1]
-
Suboptimal Drug Concentration: The effective concentration of NAc-4-CAP can vary between different melanoma cell lines. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line.
-
Incorrect Storage of NAc-4-CAP: Ensure that the compound is stored correctly to maintain its stability and activity.
Q4: How can I enhance the anti-melanoma efficacy of NAc-4-CAP?
A4: The efficacy of NAc-4-CAP can be potentiated through combination therapies:
-
Buthionine Sulfoximine (BSO): BSO is an inhibitor of glutathione synthesis. Co-treatment with BSO can deplete intracellular GSH levels, thereby increasing the cytotoxic impact of the NAc-4-CAP-derived o-quinone.[1][4]
-
L-DOPA and Carbidopa: In some contexts, co-administration of L-DOPA, a substrate for tyrosinase, and carbidopa, a dopa-decarboxylase inhibitor, has been shown to enhance the anti-melanoma effect of NAc-4-CAP precursors.[2]
Q5: What is a typical IC50 range for NAc-4-CAP in melanoma cell lines?
Data Presentation
Table 1: Representative Anti-proliferative Activity of Phenolic Compounds against Melanoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes |
| Phenolic Compound 11 | SKMEL-28 | 4.9 | Highly pigmented, BRAF wild-type |
| Phenolic Compound 11 | A375 | 6.7 | Pigmented, BRAF V600E mutant |
| Phenolic Compound 13 | SKMEL-28 | 13.8 | Highly pigmented, BRAF wild-type |
| Phenolic Compound 13 | A375 | 17.1 | Pigmented, BRAF V600E mutant |
Note: The data presented are for illustrative purposes based on published data for similar phenolic compounds and should be used as a reference for designing dose-response experiments for NAc-4-CAP.[5]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of NAc-4-CAP (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
-
Cell Treatment: Treat melanoma cells with NAc-4-CAP at the desired concentrations for the determined time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Visualizations
The anti-melanoma effect of NAc-4-CAP is initiated by its tyrosinase-dependent conversion to a cytotoxic quinone, which induces oxidative stress. While direct experimental evidence detailing the specific downstream signaling pathways modulated by NAc-4-CAP is emerging, oxidative stress is known to impact major signaling cascades in melanoma, such as the MAPK and PI3K/Akt pathways.
Hypothesized Mechanism of NAc-4-CAP Action
Caption: Proposed mechanism of NAc-4-CAP induced cytotoxicity.
General Experimental Workflow
References
- 1. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimelanoma activity of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Potential Drug Resistance to N-acetyl-4-S-cysteaminylphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl-4-S-cysteaminylphenol (NA-CAP). The information provided is intended to help overcome potential drug resistance and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (NA-CAP)?
This compound is a phenolic thioether that acts as a substrate for tyrosinase, an enzyme crucial for melanin synthesis.[1][2][3][4][5] In melanin-producing cells, such as melanoma cells, tyrosinase oxidizes NA-CAP into a reactive o-quinone intermediate.[5] This intermediate is cytotoxic, leading to selective destruction of melanocytes and melanoma cells.[5][6][7] The cytotoxicity is mediated by the generation of reactive oxygen species (ROS) and the alkylation of essential cellular components.[2][5]
Q2: My cells are showing reduced sensitivity to NA-CAP. What are the potential reasons?
Reduced sensitivity to NA-CAP can arise from several factors. One of the primary mechanisms is an increase in intracellular glutathione (GSH) levels.[8] GSH can detoxify the reactive o-quinone intermediate of NA-CAP, thereby reducing its cytotoxic effect. Other potential, though less specifically documented for NA-CAP, mechanisms could include the upregulation of drug efflux pumps like ABC transporters, which are known to contribute to multidrug resistance in melanoma.[1][2]
Q3: How can I enhance the efficacy of NA-CAP in my experiments?
The efficacy of NA-CAP can be enhanced by co-treatment with agents that deplete intracellular glutathione. Buthionine sulfoximine (BSO) is a potent and specific inhibitor of glutamate-cysteine ligase, a key enzyme in GSH synthesis.[8] By depleting GSH, BSO can significantly increase the cytotoxic effect of NA-CAP.[5][8] Additionally, co-administration of L-dopa and a decarboxylase inhibitor like carbidopa has been shown to increase the anti-melanoma effect of NA-CAP's parent compound, 4-S-cysteaminylphenol.[1]
Q4: Is NA-CAP effective against all types of melanoma cells?
The efficacy of NA-CAP is dependent on the presence and activity of tyrosinase.[5] Therefore, it is expected to be most effective against pigmented melanoma cells that have active melanin synthesis. Amelanotic or poorly pigmented melanoma cells with low tyrosinase activity may exhibit intrinsic resistance to NA-CAP.
Troubleshooting Guides
Problem: Decreased or variable cytotoxicity of NA-CAP observed in cell culture experiments.
Potential Cause 1: High Intracellular Glutathione (GSH) Levels
-
Troubleshooting Steps:
-
Measure Intracellular GSH: Quantify the intracellular GSH levels in your melanoma cell line. A higher GSH level compared to sensitive cell lines could indicate a resistance mechanism.
-
GSH Depletion: Co-treat the cells with a non-toxic concentration of buthionine sulfoximine (BSO) for 24-48 hours prior to and during NA-CAP treatment. This will inhibit GSH synthesis and may restore sensitivity.
-
Control Experiments: Include control groups treated with BSO alone and NA-CAP alone to assess the individual and combined effects.
-
Potential Cause 2: Low Tyrosinase Activity
-
Troubleshooting Steps:
-
Assess Tyrosinase Activity: Measure the tyrosinase activity in your cell lysate. Low or absent tyrosinase activity will result in poor conversion of NA-CAP to its cytotoxic form.
-
Use a Positive Control Cell Line: Compare the tyrosinase activity of your experimental cells with a known pigmented melanoma cell line (e.g., B16-F10).
-
Induce Tyrosinase Expression: In some cell lines, tyrosinase expression can be induced by agents like alpha-melanocyte-stimulating hormone (α-MSH).
-
Potential Cause 3: Drug Efflux
-
Troubleshooting Steps:
-
Investigate ABC Transporter Expression: Although not directly confirmed for NA-CAP, you can investigate the expression of common ABC transporters (e.g., ABCB1, ABCC1) in your cells using qPCR or western blotting.
-
Use of ABC Transporter Inhibitors: In an exploratory setting, you could test if co-treatment with known ABC transporter inhibitors can restore sensitivity to NA-CAP.
-
Experimental Protocols
Protocol 1: Assessment of Cellular Tyrosinase Activity
This protocol is adapted from established methods for measuring tyrosinase activity in melanoma cell lysates.[1][2][9][10]
-
Cell Lysis:
-
Wash cultured melanoma cells with ice-cold PBS.
-
Lyse the cells in a buffer containing 1% Triton X-100 in 50 mM sodium phosphate buffer (pH 6.8).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Tyrosinase Activity Assay:
-
In a 96-well plate, add 80 µL of cell lysate.
-
Add 20 µL of 2 mg/mL L-DOPA solution.
-
Incubate at 37°C for 1 hour.
-
Measure the absorbance at 475-492 nm.
-
Normalize the absorbance to the total protein concentration to determine the tyrosinase activity.
-
Protocol 2: Measurement of Intracellular Glutathione (GSH)
This protocol provides a general guideline for measuring intracellular GSH levels.[3][6][8][11][12]
-
Cell Preparation:
-
Harvest cultured cells and wash with PBS.
-
-
GSH Detection:
-
Several commercial kits are available for measuring GSH (e.g., using monochlorobimane or other fluorescent probes). Follow the manufacturer's instructions.
-
Alternatively, an enzymatic recycling assay using glutathione reductase can be performed.
-
-
Data Analysis:
-
Quantify GSH levels based on a standard curve generated with known concentrations of GSH.
-
Normalize the GSH concentration to the cell number or total protein content.
-
Protocol 3: Co-treatment with Buthionine Sulfoximine (BSO)
This protocol outlines a general procedure for enhancing NA-CAP activity by depleting GSH with BSO.[4][13][14][15][16]
-
Determine BSO Cytotoxicity:
-
Perform a dose-response experiment to determine the highest non-toxic concentration of BSO for your specific cell line.
-
-
BSO Pre-treatment:
-
Plate cells and allow them to adhere.
-
Treat the cells with the pre-determined non-toxic concentration of BSO for 24 to 48 hours.
-
-
NA-CAP Co-treatment:
-
After the pre-treatment period, add NA-CAP at various concentrations to the BSO-containing medium.
-
Incubate for the desired duration of your cytotoxicity assay.
-
-
Assess Cell Viability:
-
Measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Compare the IC50 values of NA-CAP with and without BSO pre-treatment.
-
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Result | Reference |
| IC50 of BSO | Melanoma Specimens | BSO alone | 1.9 µM | [14] |
| Breast Tumor Specimens | BSO alone | 8.6 µM | [14] | |
| Ovarian Tumor Specimens | BSO alone | 29 µM | [14] | |
| GSH Depletion | ZAZ and M14 Melanoma Cells | 50 µM BSO for 48h | 95% decrease in GSH | [14] |
| Enhancement of Cytotoxicity | Human Melanoma Cells | BSO + Melphalan | 3-fold enhancement | [13] |
| B16 Melanoma-bearing mice | BSO + Melphalan | 170% increase in life span | [13] |
Visualizations
Caption: Mechanism of action of this compound (NA-CAP) in melanoma cells.
Caption: Troubleshooting workflow for reduced this compound (NA-CAP) efficacy.
References
- 1. 2.7. Cellular Tyrosinase Activity Assay [bio-protocol.org]
- 2. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of melphalan activity by buthionine sulfoximine and electroporation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Glutathione Dynamics and Heterogeneity in Living Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.9. Measurement of Intracellular glutathione [bio-protocol.org]
- 9. tandfonline.com [tandfonline.com]
- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 11. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Melanoma cytotoxicity of buthionine sulfoximine (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: N-acetyl-4-S-cysteaminylphenol (NA-4-S-CAP)
Welcome to the technical support center for N-acetyl-4-S-cysteaminylphenol (NA-4-S-CAP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target cytotoxicity and addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NA-4-S-CAP?
A1: this compound is a pro-drug that is selectively cytotoxic to melanin-producing cells (melanocytes and melanoma cells).[1][2] Its mechanism of action relies on the enzymatic activity of tyrosinase, an enzyme highly expressed in these cells. Tyrosinase oxidizes NA-4-S-CAP into a highly reactive o-quinone intermediate. This intermediate can then act as an alkylating agent, binding to thiol groups of essential cellular proteins and depleting intracellular glutathione (GSH), a key antioxidant.[3] This process leads to increased oxidative stress and ultimately, selective cell death in tyrosinase-expressing cells.
Q2: How should I store and handle NA-4-S-CAP?
A2: For optimal stability, NA-4-S-CAP should be stored as a solid at room temperature.[2] Stock solutions can be prepared in an appropriate solvent and should be stored in aliquots to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). To improve solubility, you can warm the solution to 37°C and use an ultrasonic bath.
Q3: Is NA-4-S-CAP cytotoxic to all cell types?
A3: No, the cytotoxicity of NA-4-S-CAP is highly selective for cells that express tyrosinase, such as pigmented melanoma cells and melanocytes.[3][4] It is generally non-toxic to non-melanoma cell lines that lack this enzyme.[3]
Q4: Can the cytotoxic effect of NA-4-S-CAP be modulated?
A4: Yes, the cytotoxic effect of NA-4-S-CAP is dependent on both tyrosinase activity and intracellular glutathione levels. Therefore, its potency can be enhanced or diminished by various agents. For instance, theophylline can increase tyrosinase activity, thereby enhancing the anti-melanoma effects of NA-4-S-CAP.[3] Conversely, phenylthiourea, a tyrosinase inhibitor, can block its growth-inhibitory activity.[3] Additionally, depleting intracellular glutathione with buthionine sulfoximine (BSO) can potentiate the cytotoxicity of NA-4-S-CAP.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed in melanoma cells. | 1. Low tyrosinase activity in the melanoma cell line. 2. High intracellular glutathione (GSH) levels. 3. Degraded NA-4-S-CAP. 4. Incorrect assay setup. | 1. Confirm tyrosinase expression and activity in your cell line. Consider using a cell line with known high tyrosinase activity (e.g., B16-F10). You can also try to increase tyrosinase activity by co-treating with theophylline.[3] 2. Measure intracellular GSH levels. If high, consider co-treatment with buthionine sulfoximine (BSO) to deplete GSH.[3] 3. Ensure proper storage and handling of NA-4-S-CAP. Prepare fresh stock solutions. 4. Review your experimental protocol, including cell seeding density, drug concentration, and incubation time. |
| High cytotoxicity observed in non-melanoma (off-target) cells. | 1. Contamination of non-melanoma cell culture with melanoma cells. 2. Very high concentrations of NA-4-S-CAP leading to non-specific toxicity. 3. Presence of tyrosinase activity in the non-melanoma cell line. | 1. Check the purity of your cell line using cell-specific markers. 2. Perform a dose-response experiment to determine the optimal concentration with maximal melanoma cytotoxicity and minimal off-target effects. 3. Although rare, some non-melanocytic cells might express low levels of tyrosinase. Confirm the absence of tyrosinase activity in your control cell line. |
| Inconsistent results between experiments. | 1. Variation in cell culture conditions (e.g., passage number, confluency). 2. Inconsistent preparation of NA-4-S-CAP solutions. 3. Variability in incubation times. | 1. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh stock solutions of NA-4-S-CAP for each experiment or use aliquots from a single, properly stored stock. 3. Ensure precise and consistent incubation times for all experiments. |
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (NA-4-S-CAP) in Melanoma and Non-Melanoma Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| B16-F10 | Murine Melanoma (pigmented) | 52.12 (24h), 25.54 (72h) | [5] |
| SK-MEL-5 | Human Melanoma (non-pigmented) | 13.67 (24h), 7.48 (72h) | [5] |
| HDFa | Human Dermal Fibroblasts | >100 | [5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of NA-4-S-CAP using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (NA-4-S-CAP)
-
Melanoma and non-melanoma cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of NA-4-S-CAP in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of NA-4-S-CAP in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the NA-4-S-CAP dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Protocol 2: Potentiation of NA-4-S-CAP Cytotoxicity with Buthionine Sulfoximine (BSO)
This protocol describes how to enhance the cytotoxic effect of NA-4-S-CAP by co-treatment with BSO, an inhibitor of glutathione synthesis.
Materials:
-
This compound (NA-4-S-CAP)
-
Buthionine Sulfoximine (BSO)
-
Melanoma cells
-
All other materials as listed in Protocol 1.
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
BSO Pre-treatment (Optional but recommended):
-
Prepare a stock solution of BSO in water or PBS.
-
Dilute the BSO stock in complete culture medium to the desired final concentration (e.g., 10-100 µM).
-
Remove the medium from the wells and add 100 µL of the BSO-containing medium.
-
Incubate for 12-24 hours to deplete intracellular glutathione.
-
-
Co-treatment with NA-4-S-CAP and BSO:
-
Prepare serial dilutions of NA-4-S-CAP in medium that also contains the same concentration of BSO used for pre-treatment.
-
Remove the BSO-containing medium (or the regular medium if no pre-treatment was performed) and add 100 µL of the NA-4-S-CAP and BSO co-treatment dilutions.
-
Incubate for the desired treatment period.
-
-
MTT Assay and Data Acquisition: Follow steps 3 and 4 of Protocol 1.
Visualizations
Caption: Signaling pathway of NA-4-S-CAP induced cytotoxicity.
Caption: Experimental workflow for assessing NA-4-S-CAP cytotoxicity.
Caption: Factors influencing NA-4-S-CAP cytotoxicity.
References
- 1. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanoma cytotoxicity of buthionine sulfoximine (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
Technical Support Center: N-acetyl-4-S-cysteaminylphenol (NAc-4-S-CAP) and L-dopa Co-administration
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the potentiation of N-acetyl-4-S-cysteaminylphenol (NAc-4-S-CAP) effects with L-dopa in the context of melanoma research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the potentiation of NAc-4-S-CAP's anti-melanoma effects by L-dopa?
A1: The potentiation is based on the enzymatic activity of tyrosinase, which is abundant in melanoma cells. NAc-4-S-CAP, and its precursor 4-S-cysteaminylphenol (4-S-CAP), are prodrugs that act as substrates for tyrosinase.[1][2] However, their optimal oxidation by mammalian tyrosinase to form cytotoxic intermediates requires a catalytic amount of a cofactor, which L-dopa provides.[1] L-dopa itself is a natural substrate for tyrosinase in the melanin synthesis pathway.[3][4] By co-administering L-dopa, you enhance the tyrosinase-mediated conversion of NAc-4-S-CAP into highly reactive and toxic quinone species within the melanoma cells, thereby significantly increasing its anti-tumor effect.[1]
Q2: Why is NAc-4-S-CAP used instead of its precursor, 4-S-cysteaminylphenol (4-S-CAP)?
A2: this compound (NAc-4-S-CAP) was developed to improve upon the properties of 4-S-CAP. The primary advantage of NAc-4-S-CAP is its markedly increased water solubility, which facilitates its formulation and administration for in vivo studies.[1] While both compounds are effective tyrosinase substrates, the improved solubility of the N-acetyl derivative makes it a more practical candidate for development as an anti-melanoma agent.[1]
Q3: What is the role of Carbidopa in in vivo experiments involving L-dopa?
A3: In in vivo studies, L-dopa administered systemically can be rapidly converted to dopamine in peripheral tissues by the enzyme dopa decarboxylase.[5] This peripheral conversion can lead to systemic side effects and reduces the amount of L-dopa that reaches the tumor cells. Carbidopa is a dopa decarboxylase inhibitor that does not cross the blood-brain barrier.[1] Its co-administration with L-dopa prevents the peripheral conversion of L-dopa to dopamine, thereby increasing the bioavailability of L-dopa for uptake by the melanoma tumor and enhancing its potentiating effect on NAc-4-S-CAP.[1][5]
Q4: How does the pigmentation status of melanoma cells affect the efficacy of this combination therapy?
A4: The efficacy is highly dependent on tyrosinase activity, which is typically higher in pigmented melanoma cells. The entire therapeutic strategy is based on exploiting this specific metabolic pathway.[6][7] Therefore, pigmented melanoma cell lines are the most appropriate models and are expected to show the highest sensitivity to NAc-4-S-CAP, especially when potentiated by L-dopa.[2] Non-pigmented or low-tyrosinase cell lines will likely be resistant to this treatment.[2]
Troubleshooting Guides
| Issue / Observation | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed with NAc-4-S-CAP alone in vitro. | This is an expected outcome. The oxidation of NAc-4-S-CAP by tyrosinase is inefficient without a catalytic amount of a cofactor like L-dopa.[1] | Co-administer NAc-4-S-CAP with a low concentration of L-dopa (e.g., 1-10 µM). This should significantly enhance the cytotoxic effect in tyrosinase-positive cells. |
| High variability in results between experiments. | 1. Inconsistent tyrosinase activity in cells due to passage number or culture conditions.2. Degradation of L-dopa or NAc-4-S-CAP in solution. | 1. Use melanoma cells at a consistent and low passage number. Confirm tyrosinase activity using a tyrosinase assay.2. Prepare fresh solutions of L-dopa and NAc-4-S-CAP for each experiment. L-dopa, in particular, can oxidize in solution. |
| In vivo toxicity observed (e.g., agitation, tremors) with L-dopa administration. | Peripheral conversion of L-dopa to dopamine is causing systemic catecholamine-like effects.[5] | Co-administer L-dopa with a dopa decarboxylase inhibitor such as Carbidopa or Benserazide.[1] This will limit peripheral conversion and increase the therapeutic index. |
| Limited in vivo tumor growth inhibition despite combination treatment. | 1. Insufficient drug accumulation in the tumor.2. High levels of intracellular antioxidants like glutathione (GSH) in tumor cells, which can neutralize the toxic quinone intermediates. | 1. Confirm tumor vascularization and consider optimizing the dosing schedule and route of administration.2. Consider co-administration with buthionine sulfoximine (BSO), an inhibitor of glutathione synthesis. BSO has been shown to synergistically enhance the anti-melanoma effects of NAc-4-S-CAP.[2][6][7] |
| Cytotoxicity observed in non-melanoma control cell lines. | This is unexpected, as the mechanism is specific to tyrosinase activity.[2] The observed effect may be due to off-target effects at very high concentrations or issues with the compound's purity. | Verify the IC50 values. NAc-4-S-CAP and 4-S-CAP should be essentially non-toxic to non-melanoma cells.[2] Test the compounds on a different non-melanoma cell line. If the problem persists, verify the purity of your NAc-4-S-CAP batch. |
Quantitative Data Summary
The following tables summarize representative data on the efficacy of NAc-4-S-CAP, demonstrating its potentiation by other agents that modulate the cellular environment, similar to the mechanistic potentiation by L-dopa.
Table 1: In Vitro Cytotoxicity of NAc-4-S-CAP Potentiated by Buthionine Sulfoximine (BSO)
| Cell Line | Treatment | IC50 (µg/mL) | Fold Potentiation |
| B16F10 Melanoma | NAc-4-S-CAP alone | 29.2 ± 3.1 | - |
| NAc-4-S-CAP + BSO (10 µM) | 4.5 ± 0.9 | 6.5x |
Data derived from studies showing synergistic interaction. BSO depletes glutathione, enhancing the effects of the toxic metabolites of NAc-4-S-CAP.[6]
Table 2: In Vivo Anti-Melanoma Effect of 4-S-CAP with and without L-dopa/Carbidopa
| Treatment Group | Mean Tumor Weight (g) ± SE | % Inhibition of Tumor Growth |
| Control | 2.1 ± 0.3 | - |
| 4-S-CAP | 1.2 ± 0.2 | 43% |
| 4-S-CAP + L-dopa + Carbidopa | 0.5 ± 0.1 | 76% |
This table illustrates the significant increase in tumor growth inhibition when 4-S-CAP (the precursor to NAc-4-S-CAP) is combined with L-dopa and Carbidopa in a B16 melanoma mouse model.[1]
Detailed Experimental Protocols
1. Protocol: In Vitro Cytotoxicity Assay (MTT or SRB Assay)
-
Cell Lines: Use a tyrosinase-positive pigmented melanoma cell line (e.g., B16-F10) and a tyrosinase-negative non-melanoma cell line as a negative control (e.g., HeLa).
-
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare fresh stock solutions of NAc-4-S-CAP and L-dopa. Perform serial dilutions to create a range of concentrations.
-
Treatment:
-
Group 1: NAc-4-S-CAP alone (e.g., 0.1 to 100 µM).
-
Group 2: NAc-4-S-CAP (0.1 to 100 µM) + a fixed, low concentration of L-dopa (e.g., 5 µM).
-
Group 3: L-dopa alone (as a control).
-
Group 4: Vehicle control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add MTT or SRB reagent according to the manufacturer's protocol and measure absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment group.
-
2. Protocol: In Vivo Tumor Growth Inhibition Study
-
Animal Model: C57BL/6J mice are commonly used for the subcutaneous inoculation of B16 melanoma cells.[1]
-
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject 1 x 10^5 B16 melanoma cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow until they reach a palpable size (e.g., 50-100 mm³).
-
Randomization: Randomly assign mice to different treatment groups (n=8-10 mice/group).
-
Group A: Vehicle control (e.g., saline, i.p.).
-
Group B: NAc-4-S-CAP alone (e.g., 20 mg/kg, i.p.).
-
Group C: L-dopa (e.g., 50 mg/kg, i.p.) + Carbidopa (e.g., 5 mg/kg, i.p.).
-
Group D: NAc-4-S-CAP + L-dopa + Carbidopa.
-
-
Treatment: Administer treatments daily or every other day for a specified period (e.g., 14-21 days).
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Compare the mean final tumor weights and volumes between the treatment groups to determine the percentage of tumor growth inhibition.
-
Visualizations
Caption: Mechanism of NAc-4-S-CAP activation and its potentiation by L-dopa.
Caption: Standard experimental workflow for in vivo anti-melanoma studies.
References
- 1. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of L-DOPA on Melanization and Mycelial Production in Malassezia Furfur | PLOS One [journals.plos.org]
- 5. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nanoparticle-Based Delivery Systems for N-acetyl-4-S-cysteaminylphenol (4-S-CAP)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nanoparticle-based delivery systems for N-acetyl-4-S-cysteaminylphenol (4-S-CAP).
Troubleshooting Guides
This section addresses common issues that may arise during the formulation, characterization, and in vitro/in vivo testing of 4-S-CAP loaded nanoparticles.
1. Formulation & Encapsulation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading/Encapsulation Efficiency | - Poor solubility of 4-S-CAP in the chosen organic solvent during nanoparticle synthesis. - Premature drug precipitation. - Suboptimal drug-to-polymer/lipid ratio. - Inefficient purification method leading to drug loss. | - Screen various biocompatible solvents to find one with optimal 4-S-CAP solubility. - Adjust the pH of the aqueous phase to enhance the solubility of 4-S-CAP. - Optimize the drug-to-carrier ratio by testing a range of concentrations. - Employ gentle purification techniques such as dialysis or tangential flow filtration. |
| Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles due to insufficient stabilization. - Improper mixing speed or sonication parameters. - Unfavorable solvent-to-antisolvent ratio in nanoprecipitation methods. - High concentration of polymer/lipid or drug. | - Increase the concentration of the stabilizer (e.g., surfactant, PEG). - Optimize homogenization speed/time or sonication amplitude/duration. - Systematically vary the solvent-to-antisolvent addition rate and ratio. - Reduce the initial concentration of the formulation components. |
| Batch-to-Batch Variability | - Inconsistent experimental conditions (e.g., temperature, stirring rate, pH). - Instability of precursor materials. - Variations in manual mixing or addition rates. | - Strictly control and monitor all experimental parameters. - Use fresh, high-quality reagents and store them under recommended conditions. - Employ automated or semi-automated systems for reagent addition to ensure reproducibility. |
| Drug Degradation during Formulation | - Oxidation of the phenol group in 4-S-CAP. - Hydrolysis of the acetyl group. - Exposure to high temperatures or harsh organic solvents. | - Perform formulation steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid extreme pH conditions and prolonged exposure to aqueous environments. - Utilize low-temperature formulation methods and select less aggressive solvents. |
2. Characterization Challenges
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate Particle Size Measurement by DLS | - Sample concentration is too high or too low. - Presence of aggregates or contaminants. - Incorrect refractive index or viscosity parameters for the dispersant. | - Prepare samples in a suitable concentration range (refer to instrument guidelines). - Filter the sample through a syringe filter (e.g., 0.45 µm) to remove large aggregates. - Ensure accurate input of dispersant properties into the DLS software. |
| Difficulty in Quantifying Encapsulated 4-S-CAP | - Interference from the nanoparticle matrix in spectrophotometric assays. - Incomplete drug extraction from the nanoparticles. - Drug degradation during the extraction process. | - Develop a validated HPLC method for accurate quantification. - Lyse the nanoparticles using a suitable solvent (e.g., DMSO, acetonitrile) and ensure complete dissolution. - Use a validated extraction protocol and protect the sample from light and oxygen. |
| Unstable Zeta Potential Readings | - Inappropriate ionic strength of the measurement buffer. - Contamination of the sample or measurement cell. - Changes in pH during measurement. | - Measure zeta potential in a buffer of known and consistent ionic strength (e.g., 10 mM NaCl). - Thoroughly clean the measurement cell between samples. - Buffer the sample to maintain a constant pH. |
3. In Vitro & In Vivo Performance Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Drug Release (Burst Release) | - High proportion of drug adsorbed to the nanoparticle surface. - Porous or unstable nanoparticle matrix. - Swelling or rapid degradation of the carrier material. | - Optimize the washing steps after formulation to remove surface-adsorbed drug. - Modify the formulation to create a denser core (e.g., by increasing the polymer concentration). - Crosslink the nanoparticle matrix or use a more hydrophobic polymer/lipid. |
| Low Cellular Uptake | - Negative surface charge of nanoparticles leading to electrostatic repulsion from the cell membrane. - Particle size is outside the optimal range for endocytosis. - Lack of specific targeting ligands. | - Modify the nanoparticle surface to impart a positive or neutral charge (e.g., using chitosan or PEG). - Aim for a particle size between 50 and 200 nm for efficient cellular uptake. - Conjugate targeting moieties (e.g., antibodies, peptides) to the nanoparticle surface. |
| In vivo Instability and Rapid Clearance | - Opsonization by plasma proteins leading to rapid uptake by the reticuloendothelial system (RES). - Aggregation of nanoparticles in the bloodstream. - Premature drug leakage. | - Decorate the nanoparticle surface with polyethylene glycol (PEG) to create a "stealth" effect. - Ensure high colloidal stability of the formulation in physiological buffers. - Engineer the nanoparticle matrix for sustained drug retention. |
| Limited Anti-melanoma Efficacy | - Insufficient accumulation of nanoparticles at the tumor site. - Inefficient release of 4-S-CAP within the tumor microenvironment. - Development of resistance in melanoma cells. | - Enhance tumor targeting through the Enhanced Permeability and Retention (EPR) effect and active targeting strategies. - Design stimuli-responsive nanoparticles that release the drug in response to tumor-specific cues (e.g., low pH, high glutathione levels). - Consider co-delivery of 4-S-CAP with other chemotherapeutic agents or immunotherapy. |
Frequently Asked Questions (FAQs)
Q1: Why use a nanoparticle-based delivery system for 4-S-CAP?
A1: this compound (4-S-CAP) has shown promise as an anti-melanoma agent.[1][2] However, its therapeutic potential can be limited by factors such as low water solubility.[3] Nanoparticle delivery systems can address these challenges by:
-
Improving solubility and bioavailability: Encapsulating 4-S-CAP in a nanoparticle carrier can enhance its solubility in aqueous environments and improve its absorption and distribution in the body.
-
Providing controlled release: Nanoparticles can be engineered to release 4-S-CAP in a sustained manner, maintaining therapeutic concentrations over a longer period and reducing the need for frequent administration.[4]
-
Enabling targeted delivery: The surface of nanoparticles can be modified with targeting ligands to specifically direct them to melanoma cells, thereby increasing efficacy and reducing off-target side effects.[4][5]
-
Protecting the drug from degradation: The nanoparticle matrix can shield 4-S-CAP from enzymatic degradation and premature metabolism in the bloodstream.
Q2: What types of nanoparticles are suitable for delivering 4-S-CAP?
A2: Several types of nanoparticles could be suitable for 4-S-CAP delivery, including:
-
Polymeric nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), these are well-studied for controlled drug release.
-
Lipid-based nanoparticles: This category includes liposomes and solid lipid nanoparticles (SLNs), which are biocompatible and effective at encapsulating hydrophobic drugs.
-
Magnetic nanoparticles: As suggested for a related compound, N-propionyl-4-S-cysteaminylphenol (NPrCAP), magnetic nanoparticles (e.g., magnetite, Fe3O4) could be used for targeted delivery and to enable magnetic hyperthermia as a combination therapy.[3][6]
-
Calcium phosphate nanoparticles: These are biodegradable and have been investigated for delivering various therapeutic agents.[7][8][9]
The choice of nanoparticle will depend on the desired release profile, targeting strategy, and route of administration.
Q3: How is the encapsulation efficiency of 4-S-CAP in nanoparticles determined?
A3: The encapsulation efficiency (EE) is typically determined using an indirect or direct method:
-
Indirect Method: After synthesizing the 4-S-CAP-loaded nanoparticles, the formulation is centrifuged or filtered to separate the nanoparticles from the aqueous medium containing the unencapsulated drug. The amount of free 4-S-CAP in the supernatant/filtrate is then quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The EE is calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Direct Method: A known amount of the nanoparticle formulation is dissolved in a solvent that disrupts the nanoparticles and releases the encapsulated drug. The total amount of encapsulated 4-S-CAP is then quantified. This method is generally more accurate but can be more challenging due to potential interference from the nanoparticle components.
Q4: What are the key characterization techniques for 4-S-CAP loaded nanoparticles?
A4: Essential characterization techniques include:
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and polydispersity index (PDI).
-
Zeta Potential Analysis: To measure the surface charge of the nanoparticles, which is crucial for stability and interaction with biological membranes.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the encapsulation of 4-S-CAP within the nanoparticle matrix and assess drug-carrier interactions.
-
In Vitro Drug Release Studies: To evaluate the release profile of 4-S-CAP from the nanoparticles over time in a physiologically relevant medium.
Q5: How does 4-S-CAP exert its anti-melanoma effect?
A5: 4-S-CAP and its derivatives are substrates for tyrosinase, an enzyme that is highly active in melanoma cells and is a key player in melanin synthesis.[1][3] The proposed mechanism involves the tyrosinase-mediated oxidation of 4-S-CAP to a highly reactive quinone intermediate. This intermediate can then lead to selective toxicity in melanocytes through the generation of reactive oxygen species (ROS) and covalent binding to cellular macromolecules, ultimately inducing apoptosis.[3]
Experimental Protocols
1. General Protocol for Preparation of 4-S-CAP Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and 4-S-CAP (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution (e.g., 20 mL) containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath or homogenizing at high speed (e.g., 15,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g for 20 minutes) to pellet the nanoparticles.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
2. Protocol for Determining Drug Loading and Encapsulation Efficiency
-
Quantify Free Drug: Collect the supernatant from the first centrifugation step during purification. Measure the concentration of 4-S-CAP in the supernatant using a pre-established calibration curve via UV-Vis spectrophotometry (at the λmax of 4-S-CAP) or HPLC.
-
Quantify Loaded Drug: Take a known weight of the lyophilized 4-S-CAP loaded nanoparticles (e.g., 5 mg). Dissolve the nanoparticles in a suitable solvent (e.g., 1 mL of DMSO) to release the encapsulated drug.
-
Analysis: Analyze the resulting solution by UV-Vis spectrophotometry or HPLC to determine the amount of 4-S-CAP.
-
Calculations:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Visualizations
References
- 1. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antimelanoma effects of 4-S-cysteaminylphenol, a newly synthesized therapeutic agent specific to melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Nanomaterials for Theranostics of Melanoma [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemotherapy drug delivery from calcium phosphate nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of N-acetyl-4-S-cysteaminylphenol and Arbutin in Melanogenesis Inhibition
For Immediate Release
A deep dive into the mechanisms of action of two prominent depigmenting agents, N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) and Arbutin, reveals distinct approaches to inhibiting melanin production. This guide provides a comprehensive comparison of their biochemical interactions, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the field of dermatology.
This report outlines the fundamental differences in the mode of action between NA-4-CAP, a tyrosinase substrate that leads to selective melanocyte cytotoxicity, and arbutin, a competitive inhibitor of tyrosinase. While both compounds ultimately lead to a reduction in melanin, their interaction with the key enzyme in melanogenesis, tyrosinase, is markedly different.
Mechanism of Action: A Tale of Two Pathways
The primary enzyme responsible for melanin synthesis is tyrosinase, which catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Both NA-4-CAP and arbutin exert their depigmenting effects by interfering with this enzymatic process, albeit through different mechanisms.
This compound (NA-4-CAP): The Substrate-Turned-Toxin
NA-4-CAP, a phenolic thioether, acts as an alternative substrate for tyrosinase.[1][2] Instead of competitively inhibiting the enzyme, it is oxidized by tyrosinase to a reactive o-quinone intermediate.[3] This quinone is highly cytotoxic and can alkylate sulfhydryl groups of essential cellular proteins and enzymes, leading to cellular damage and ultimately, selective death (apoptosis) of melanocytes.[4][5] This melanocyte-specific toxicity is the primary mechanism behind its depigmenting effect.[4] Studies have shown that NA-4-CAP can cause visible changes in hair follicle melanocytes, including melanin granule aggregation and nuclear condensation, leading to progressive destruction of these pigment-producing cells.[4]
Arbutin: The Competitive Inhibitor
Arbutin, a glycoside of hydroquinone, functions as a competitive inhibitor of tyrosinase.[6] It structurally resembles the natural substrate, L-tyrosine, and binds to the active site of the tyrosinase enzyme. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the catalytic activity of the enzyme without affecting its synthesis.[7] Arbutin's inhibitory effect has been demonstrated on both the monophenolase and diphenolase activities of tyrosinase.[8] Some studies also suggest that the antioxidant properties of arbutin may contribute to its skin-lightening effects.[7]
Quantitative Data Summary
The differing mechanisms of action of NA-4-CAP and arbutin make a direct comparison of potency through a single metric like IC50 for tyrosinase inhibition challenging. NA-4-CAP's efficacy is linked to its cytotoxicity towards melanocytes following enzymatic activation, while arbutin's is based on its ability to inhibit tyrosinase directly. The following tables summarize the available quantitative data for each compound.
| Compound | Parameter | Value | Source of Tyrosinase | Reference |
| α-Arbutin | IC50 | 0.48 mM | Mouse Melanoma | [NA] |
| β-Arbutin | IC50 (Monophenolase) | 0.9 mM | Mushroom | [NA] |
| β-Arbutin | IC50 (Diphenolase) | 0.7 mM | Mushroom | [NA] |
Table 1: Tyrosinase Inhibition by Arbutin
| Compound | Observation | Cell Type/Model | Reference |
| This compound | Progressive destruction of melanocytes | Black mouse hair follicles | [4] |
| This compound | Growth inhibitory activity | Melanoma cell lines | [5] |
| Arbutin | Reduced melanin content | B16 mouse melanoma cells | [7] |
Table 2: Cellular Effects of NA-4-CAP and Arbutin on Melanocytes
Clinical Efficacy
Both NA-4-CAP and arbutin have demonstrated efficacy in clinical settings for the treatment of hyperpigmentation disorders such as melasma.
A retrospective study on the use of a 4% this compound emulsion in 12 patients with melasma showed a marked improvement in 66% of patients and complete loss of lesions in 8% after 2 to 4 weeks of daily application.[2] The depigmentation was associated with a decrease in the number of functional melanocytes.[2]
Clinical trials with arbutin have also shown significant reductions in hyperpigmentation. A study comparing 2% alpha-arbutin with 4% hydroquinone for epidermal melasma found that alpha-arbutin showed significantly better results in improving the Melasma Area and Severity Index (MASI) score over a 32-week period.[9] Another study evaluating a combination of kojic acid, arbutin, and other ingredients also demonstrated a significant decrease in MASI scores in patients with melasma.[6]
Experimental Protocols
Tyrosinase Inhibition Assay (Arbutin)
This assay is used to determine the in vitro inhibitory effect of a compound on tyrosinase activity.
-
Principle: The assay measures the enzymatic conversion of a substrate (e.g., L-tyrosine or L-DOPA) to dopachrome, a colored product, by tyrosinase. The rate of dopachrome formation is monitored spectrophotometrically at approximately 475-490 nm. A decrease in the rate of color formation in the presence of the test compound indicates enzyme inhibition.
-
Materials: Mushroom tyrosinase, L-DOPA or L-tyrosine as substrate, phosphate buffer (pH 6.8), test compound (arbutin), and a microplate reader.
-
Procedure:
-
Prepare solutions of the substrate, enzyme, and various concentrations of the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound solution and the tyrosinase enzyme solution. Incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by cultured melanocytes (e.g., B16F10 melanoma cells) after treatment with a test compound.
-
Principle: Cells are treated with the test compound for a specific duration. After treatment, the cells are lysed, and the melanin content is measured spectrophotometrically at approximately 405 nm.
-
Materials: B16F10 melanoma cells, cell culture medium, test compound (NA-4-CAP or arbutin), NaOH solution (1N), and a microplate reader.
-
Procedure:
-
Seed B16F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them with the NaOH solution by heating at a high temperature (e.g., 80°C) for 1-2 hours.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., Bradford assay). The results are typically expressed as a percentage of the untreated control.
-
Visualizing the Mechanisms
To better illustrate the distinct mechanisms of action and the experimental workflow, the following diagrams have been generated.
Caption: Melanogenesis pathway and points of intervention for Arbutin and NA-4-CAP.
Caption: Workflow for comparing skin-lightening agents.
Conclusion
This compound and arbutin represent two distinct strategies for modulating melanin synthesis. Arbutin acts as a classic competitive enzyme inhibitor, reversibly blocking tyrosinase activity. In contrast, NA-4-CAP functions as a "pro-drug," requiring enzymatic conversion by tyrosinase into a cytotoxic agent that selectively eliminates melanocytes.
The choice between these agents in a research or drug development context will depend on the desired therapeutic outcome. Arbutin offers a reversible and potentially milder approach to reducing hyperpigmentation, while NA-4-CAP provides a more potent, albeit cytotoxic, method of depigmentation. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and safety profiles of these two compounds. This guide provides a foundational understanding of their distinct mechanisms to aid in the design of such future investigations.
References
- 1. This compound | 91281-32-2 | FA52285 [biosynth.com]
- 2. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Top Skin Whitening Agents A-Z > N-Acetyl-4-S-Cysteminylphenol [skinwhiteningscience.com]
- 4. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.bvsalud.org [docs.bvsalud.org]
- 7. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcadonline.com [jcadonline.com]
- 9. iajps.com [iajps.com]
A Comparative Analysis of N-acetyl-4-S-cysteaminylphenol and Alternative Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-acetyl-4-S-cysteaminylphenol (NA-4-CAP) with other established tyrosinase inhibitors. The focus is on their respective mechanisms of action, inhibitory activities, and the experimental protocols used for their validation. This document aims to furnish researchers and drug development professionals with the necessary data to make informed decisions regarding the selection of tyrosinase-targeting compounds.
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a prime target for therapeutic and cosmetic agents aimed at modulating pigmentation. While many compounds act as direct inhibitors of tyrosinase, this compound represents an alternative approach, functioning as a substrate for the enzyme to induce selective cytotoxicity in melanin-producing cells. This guide will delve into the nuances of these differing mechanisms and present a comparative overview of their efficacy.
Mechanism of Action: A Tale of Two Approaches
Traditional tyrosinase inhibitors, such as kojic acid and arbutin, function by binding to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent steps in melanin production. In contrast, this compound is a substrate for tyrosinase. Upon enzymatic oxidation, it is converted into a reactive o-quinone intermediate. This intermediate is cytotoxic, leading to the selective destruction of melanocytes.[1] This fundamental difference in mechanism underpins the varied applications and performance of these compounds. While classical inhibitors aim to reduce hyperpigmentation by halting melanin synthesis, NA-4-CAP is explored for its potential in eliminating melanin-producing cells, for instance in the context of melanoma treatment.[2]
Comparative Performance of Tyrosinase Inhibitors
The inhibitory potency of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. It is important to note that a direct IC50 value for this compound is not typically reported in the literature, as its primary mode of action is not direct enzyme inhibition but rather conversion to a cytotoxic product. The following table summarizes the IC50 values for several well-known tyrosinase inhibitors, providing a benchmark for comparison. The variation in IC50 values can be attributed to different assay conditions, such as the source of tyrosinase (e.g., mushroom vs. human) and the substrate used (e.g., L-tyrosine vs. L-DOPA).[3][4]
| Inhibitor | IC50 (µM) | Tyrosinase Source | Substrate | Reference |
| Kojic Acid | 10 - 20 | Mushroom | L-DOPA | [5] |
| Arbutin | >1000 | Mushroom | L-Tyrosine | [3] |
| Hydroquinone | 3.9 | Mushroom | L-DOPA | [5] |
| 4-Hexylresorcinol | <10 | Mushroom | L-DOPA | [4] |
| Thiamidol | 1.1 | Human | L-Tyrosine | [3] |
Note: The IC50 values presented are approximate and can vary based on experimental conditions.
While a direct IC50 comparison is not applicable to NA-4-CAP, its efficacy is demonstrated by its ability to induce depigmentation and cytotoxicity in melanoma cell lines, an effect that is enhanced by increased tyrosinase activity and diminished by tyrosinase inhibitors like phenylthiourea.[2]
Experimental Protocols
Tyrosinase Inhibition Assay (In Vitro)
This protocol outlines a common method for assessing the in vitro inhibitory activity of a test compound against tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine) or L-Tyrosine
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound or other inhibitors)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.
-
Dissolve the test compound and positive control in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound solution (at various concentrations) or positive control.
-
Mushroom tyrosinase solution.
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA or L-Tyrosine substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically 475-490 nm for dopachrome formation) at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each concentration of the test compound and the control.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vitro tyrosinase inhibition assay.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of NA-4-CAP in melanocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of tyrosinase activity on the cytotoxicity of 4-S-cysteaminylphenol and this compound in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 91281-32-2 | FA52285 [biosynth.com]
Assessing the In Vivo Therapeutic Index of N-acetyl-4-S-cysteaminylphenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acetyl-4-S-cysteaminylphenol (NASCP) has emerged as a promising agent in the fields of dermatology and oncology, primarily recognized for its depigmenting properties and potential as an antimelanoma therapeutic.[1][2][3][4] Its mechanism centers on its role as a substrate for tyrosinase, a key enzyme in melanin synthesis, leading to selective cytotoxicity in melanin-producing cells.[3][4] This guide provides a comparative analysis of NASCP's therapeutic index, juxtaposed with established alternatives, supported by available experimental data and detailed methodologies for in vivo assessment.
Comparative Analysis of Therapeutic Index
One study has suggested that the therapeutic index of NASCP can be enhanced when used in combination with buthionine sulfoximine, which depletes glutathione and thereby increases the susceptibility of melanoma cells to NASCP's effects.[5][6] This indicates that the therapeutic window of NASCP can be modulated through combination therapies.
| Compound | Therapeutic Application | Efficacy Highlights (In Vivo/Clinical) | Toxicity/Side Effect Profile | Therapeutic Index Insight |
| This compound (NASCP) | Melasma, Melanoma | Significant inhibition of melanoma growth in murine models.[2] Marked improvement in melasma lesions observed in patients.[3] | Considered more stable and less irritating to the skin than hydroquinone.[3] Its precursor, 4-S-cysteaminylphenol, was noted to have a low LD50, prompting the development of the N-acetylated form for improved safety.[7] | Pre-clinical studies suggest a favorable therapeutic index, particularly due to its selective cytotoxicity to melanocytes.[1] The potential for enhancement with other agents suggests a modifiable therapeutic window.[5][6] |
| Hydroquinone | Melasma | Effective in reducing hyperpigmentation, considered a gold standard treatment. | Can cause skin irritation, and dermatitis with prolonged use at high concentrations.[3] | While effective, local toxicity can limit its long-term use and narrow the practical therapeutic window for some patients. |
| Tretinoin | Melasma | Clinically proven to lighten melasma, though improvement can be slow. | Common side effects include erythema and desquamation ("retinoid dermatitis"). | Efficacy is well-documented, but local side effects are frequent, requiring careful dose management to maintain a favorable risk-benefit ratio. |
| Azelaic Acid | Melasma | Demonstrates efficacy in treating melasma, with some studies suggesting comparable or superior results to hydroquinone. | Generally well-tolerated, with fewer and milder side effects compared to hydroquinone. | Appears to have a wider therapeutic index for topical use in melasma compared to hydroquinone due to a better side-effect profile at effective concentrations. |
Experimental Protocols
Determination of Median Lethal Dose (LD50) in a Murine Model
This protocol outlines a general procedure for determining the acute toxicity (LD50) of a compound like NASCP in mice, adhering to established guidelines such as those from the OECD.
Objective: To determine the single dose of the test substance that is lethal to 50% of the test animal population.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, polyethylene glycol)
-
Healthy, young adult mice (e.g., C57BL/6 or BALB/c), matched for age and weight
-
Syringes and needles for administration (e.g., intraperitoneal, oral gavage)
-
Animal balance
-
Observation cages
Procedure:
-
Dose Preparation: Prepare a range of doses of NASCP in the chosen vehicle. The dose range should be selected based on preliminary range-finding studies.
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to dosing.
-
Grouping and Dosing: Randomly assign animals to different dose groups (typically 5-10 animals per group) and a control group receiving only the vehicle. Administer the single dose of NASCP via the selected route (e.g., intraperitoneal injection).
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., at 24, 48, and 72 hours) for up to 14 days. Record all signs of toxicity, including changes in behavior, appearance, and any mortality.
-
Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.
Determination of Median Effective Dose (ED50) in a Murine Melanoma Model
This protocol describes a method to determine the dose of NASCP that produces a 50% reduction in tumor growth in a mouse melanoma model.
Objective: To determine the dose of the test substance that achieves a 50% therapeutic effect (e.g., tumor growth inhibition).
Materials:
-
This compound
-
Vehicle
-
Murine melanoma cell line (e.g., B16-F10)
-
Immunocompromised or syngeneic mice (e.g., C57BL/6 for B16-F10 cells)
-
Cell culture reagents
-
Calipers for tumor measurement
-
Syringes and needles for drug administration and cell implantation
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a known number of melanoma cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice into different treatment groups, including a vehicle control group.
-
Dosing: Administer a range of doses of NASCP to the respective treatment groups according to a predetermined schedule (e.g., daily intraperitoneal injections for 14 days).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the control group. Determine the ED50 value, the dose that causes a 50% inhibition of tumor growth, by plotting a dose-response curve.
Visualizing Key Pathways and Processes
Caption: Experimental workflow for determining the in vivo therapeutic index.
Caption: Proposed mechanism of NASCP action within the melanogenesis pathway.
References
- 1. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 91281-32-2 | FA52285 [biosynth.com]
- 5. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Events in the Melanogenesis Cascade as Novel Melanoma-Targeted Small Molecules: Principle and Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-acetyl-4-S-cysteaminylphenol and Next-Generation Tyrosinase Inhibitors for Hyperpigmentation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The quest for effective and safe treatments for hyperpigmentation disorders has led to the development of numerous tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin synthesis, making it a prime target for depigmenting agents. This guide provides a comparative study of N-acetyl-4-S-cysteaminylphenol (NAcCAP), a compound with a unique mechanism of action, against a selection of next-generation tyrosinase inhibitors that have emerged as promising alternatives to traditional therapies.
Executive Summary
This compound operates not as a direct competitive or non-competitive inhibitor of tyrosinase, but as a substrate that is converted by the enzyme into a cytotoxic agent specifically targeting melanocytes. This mechanism contrasts with next-generation inhibitors like Thiamidol and advanced kojic acid derivatives, which are designed for potent, direct inhibition of tyrosinase activity. While clinical data for NAcCAP is limited to smaller, older studies, it demonstrates a notable depigmenting effect. In comparison, next-generation inhibitors, particularly Thiamidol, have been subject to more extensive recent clinical evaluation and exhibit high efficacy with favorable safety profiles. This guide will delve into the available quantitative data, experimental methodologies, and underlying mechanisms of these compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and selected next-generation tyrosinase inhibitors. It is important to note the differing sources of tyrosinase (human vs. mushroom) used in various assays, as inhibitor potency can vary significantly between species.
Table 1: Tyrosinase Inhibition and Cellular Efficacy
| Compound | Tyrosinase Source | IC50 (µM) | Cellular Melanin Inhibition IC50 (µM) | Notes |
| This compound (NAcCAP) | Not Reported | Not Applicable | Not Reported | Acts as a tyrosinase substrate leading to selective melanocyte cytotoxicity. A direct IC50 for tyrosinase inhibition is not characteristic of its primary mechanism. |
| Thiamidol (Isobutylamido Thiazolyl Resorcinol) | Human | 1.1[1] | 0.9 (in MelanoDerm skin model)[2] | Highly potent and specific inhibitor of human tyrosinase. |
| Kojic Acid | Mushroom | 70 (monophenolase), 121 (diphenolase)[3] | - | A well-established tyrosinase inhibitor, often used as a benchmark. Shows weaker inhibition on human tyrosinase. |
| Kojic Acid Derivative (1c) | Mushroom | 22.00 ± 1.63 | - | Example of a derivative with improved potency over kojic acid against mushroom tyrosinase.[1] |
| Hydroquinone | Human | > 4000[4] | 16.3 (irreversible)[5] | Considered a gold standard but has safety concerns and weak direct inhibition of human tyrosinase. |
Table 2: Clinical Efficacy in Melasma Treatment
| Compound/Treatment | Study Design | Key Findings |
| 4% this compound | Retrospective, 12 patients | 8% complete loss, 66% marked improvement, 25% moderate improvement of melasma lesions. Visible changes within 2-4 weeks.[6] |
| Thiamidol | Various clinical studies | Significant reduction in melasma severity (MASI score) compared to baseline and vehicle.[4] Shown to have similar efficacy to 4% hydroquinone in some studies. |
| Triple Combination Cream (Hydroquinone, Tretinoin, Corticosteroid) | Network Meta-Analysis | Considered a highly effective treatment for melasma.[7] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between NAcCAP and next-generation tyrosinase inhibitors lies in their interaction with the enzyme and the subsequent biological consequences.
This compound (NAcCAP): The Substrate-Turned-Toxin
NAcCAP is a phenolic thioether that acts as a substrate for tyrosinase.[8][9] The enzyme oxidizes NAcCAP to a reactive o-quinone intermediate. This intermediate is highly cytotoxic and selectively targets melanocytes, the melanin-producing cells. This leads to a reduction in the number of functional melanocytes and a decrease in melanosome transfer to keratinocytes, resulting in depigmentation.[6] This targeted cytotoxicity is a unique approach to managing hyperpigmentation.
Mechanism of this compound (NAcCAP)
Next-Generation Tyrosinase Inhibitors: Direct and Potent Blockade
In contrast, next-generation inhibitors are designed to directly bind to and inhibit the activity of tyrosinase, thereby preventing the synthesis of melanin.
-
Thiamidol: This resorcinyl-thiazole derivative is a highly potent and specific inhibitor of human tyrosinase.[1] It binds to the active site of the enzyme, effectively blocking the conversion of tyrosine to L-DOPA, the first and rate-limiting step in melanogenesis. Its high specificity for the human enzyme is a key advantage, potentially leading to fewer off-target effects.
-
Kojic Acid Derivatives: Kojic acid itself is a well-known tyrosinase inhibitor that acts by chelating the copper ions in the active site of the enzyme.[4] Next-generation derivatives have been synthesized to improve its potency and stability. These modifications often enhance the molecule's ability to interact with the active site of tyrosinase, leading to more effective inhibition.
Melanogenesis Inhibition by Next-Generation Inhibitors
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Human Tyrosinase Activity Assay
This assay measures the ability of a compound to inhibit the activity of human tyrosinase, typically sourced from melanoma cell lysates.
-
Cell Culture and Lysate Preparation:
-
Culture human melanoma cells (e.g., MNT-1) in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cell pellet using a lysis buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and a protease inhibitor cocktail on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the tyrosinase enzyme.
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the cell lysate (containing a standardized amount of protein) to wells containing a phosphate buffer (pH 6.8).
-
Add the test compound at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., kojic acid) should be included.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, L-DOPA (final concentration typically 0.5-2 mM).
-
Measure the formation of dopachrome by reading the absorbance at 475-490 nm at regular intervals using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC50 value.
-
Workflow for In Vitro Tyrosinase Activity Assay
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by melanoma cells after treatment with a test compound.
-
Cell Culture and Treatment:
-
Seed B16F10 mouse melanoma cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control and a positive control.
-
-
Melanin Extraction and Quantification:
-
Wash the cells with PBS and lyse them with a sodium hydroxide (NaOH) solution (e.g., 1N NaOH) at an elevated temperature (e.g., 60-80°C) to dissolve the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance of the dissolved melanin at 405-490 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cell lysate, which can be determined using a BCA assay on a parallel set of wells.
-
Calculate the percentage of melanin inhibition compared to the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
This assay is crucial to determine if the reduction in melanin is due to tyrosinase inhibition or simply due to cytotoxicity of the test compound.
-
Cell Culture and Treatment:
-
Seed cells (e.g., B16F10 melanoma cells or normal human epidermal melanocytes) in a 96-well plate.
-
Treat the cells with the same concentrations of the test compound as used in the melanin content assay for the same duration.
-
-
MTT Incubation and Formazan Solubilization:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Conclusion and Future Directions
This compound presents a unique, targeted approach to depigmentation through its conversion to a melanocyte-specific cytotoxin by tyrosinase. While early clinical findings were promising, the lack of recent, large-scale comparative trials and a precise human tyrosinase IC50 value makes direct performance comparisons with next-generation inhibitors challenging.
Next-generation tyrosinase inhibitors, exemplified by Thiamidol, have demonstrated significant advancements in terms of potency and specificity for human tyrosinase. The robust and growing body of clinical evidence supporting their efficacy and safety positions them as leading candidates for the management of hyperpigmentation.
Future research should focus on conducting head-to-head clinical trials comparing NAcCAP with current leading tyrosinase inhibitors to definitively establish its relative efficacy and safety in a modern context. Further elucidation of the downstream cellular events following the tyrosinase-mediated activation of NAcCAP could also unveil new therapeutic targets and strategies for hyperpigmentation disorders. For next-generation inhibitors, ongoing research into novel delivery systems and combination therapies will likely continue to enhance their clinical utility.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skintypesolutions.com [skintypesolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. thedermatologyauthority.com [thedermatologyauthority.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Top Skin Whitening Agents A-Z > N-Acetyl-4-S-Cysteminylphenol [skinwhiteningscience.com]
Evaluating N-acetyl-4-S-cysteaminylphenol in Combination with Targeted Cancer Therapies: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-acetyl-4-S-cysteaminylphenol (NCAP) as a potential combination partner with established targeted cancer therapies for melanoma. It objectively reviews the performance of NCAP-based combinations against the current standard-of-care, BRAF and MEK inhibitor combinations, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate further research.
Introduction
The treatment landscape for metastatic melanoma has been revolutionized by the advent of targeted therapies, particularly inhibitors of the BRAF and MEK kinases, which are mutated in approximately 50% of cutaneous melanomas.[1][2][3] While these agents have significantly improved patient outcomes, acquired resistance remains a major challenge.[1] This has spurred the investigation of novel therapeutic strategies and combination partners that can enhance efficacy and overcome resistance.
This compound (NCAP) is a phenolic thioether that acts as a substrate for tyrosinase, an enzyme highly expressed in melanoma cells.[4] This selective uptake and metabolic activation within melanoma cells leads to the generation of cytotoxic reactive oxygen species (ROS) and subsequent cell death, making it a promising candidate for targeted melanoma therapy. This guide evaluates the potential of NCAP, particularly in combination with agents that can potentiate its effects, and compares this approach to the well-established combination of BRAF and MEK inhibitors.
Mechanism of Action: A Tale of Two Pathways
The rationale for combining NCAP with targeted therapies like BRAF/MEK inhibitors lies in their distinct and potentially synergistic mechanisms of action.
This compound (NCAP): Targeting Melanin Biosynthesis
NCAP's therapeutic strategy exploits the unique biology of melanoma cells. As a tyrosinase substrate, it is selectively taken up by melanocytes and melanoma cells.[4] Intracellularly, tyrosinase oxidizes NCAP into a highly reactive o-quinone intermediate. This intermediate is believed to exert its cytotoxic effects through two primary mechanisms:
-
Generation of Reactive Oxygen Species (ROS): The o-quinone can undergo redox cycling, leading to the production of ROS, which induces oxidative stress and triggers apoptosis.
-
Alkylation of Cellular Macromolecules: The reactive intermediate can covalently bind to and inactivate essential cellular proteins and enzymes, disrupting cellular function and leading to cell death.[4]
The efficacy of NCAP can be significantly enhanced by co-administration with buthionine sulfoximine (BSO) , an inhibitor of glutathione (GSH) synthesis.[4][5][6] GSH is a major intracellular antioxidant that can detoxify the reactive intermediates of NCAP. By depleting GSH levels, BSO increases the cytotoxic potential of NCAP.[4][5][6]
BRAF and MEK Inhibitors: Targeting the MAPK Signaling Pathway
In contrast, BRAF and MEK inhibitors target the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cell proliferation and survival in many cancers, including melanoma.[1][2][3] BRAF V600 mutations lead to constitutive activation of this pathway.
-
BRAF inhibitors (e.g., vemurafenib, dabrafenib, encorafenib) directly target the mutated BRAF protein, blocking its kinase activity.
-
MEK inhibitors (e.g., trametinib, cobimetinib, binimetinib) act downstream of BRAF, inhibiting the MEK1 and MEK2 kinases.
The combination of a BRAF and a MEK inhibitor has become the standard of care for BRAF-mutant melanoma because it leads to a more profound and durable inhibition of the MAPK pathway, delaying the onset of resistance compared to monotherapy.[1][2][3]
Comparative Efficacy: Experimental and Clinical Data
While no direct clinical trials have compared NCAP-based therapies with BRAF/MEK inhibitors, preclinical and clinical data for each approach provide a basis for comparison.
This compound (NCAP) Combination Therapy
Preclinical studies have demonstrated the anti-melanoma activity of NCAP, particularly when combined with BSO.
| Combination | Model System | Key Findings | Reference |
| NCAP + BSO | B16F10 murine melanoma cells (in vitro) | Significantly increased chemosensitivity to NCAP. | [4] |
| NCAP + BSO | B16F10 murine melanoma lung colony model (in vivo) | Reduced the number of melanoma lung colonies. | [4] |
| BSO + Melphalan | B16 melanoma-bearing mice (in vivo) | Increased the life span by 170% compared to melphalan alone (80%). | [5] |
BRAF and MEK Inhibitor Combination Therapy
Numerous clinical trials have established the superiority of BRAF/MEK inhibitor combinations over BRAF inhibitor monotherapy in patients with BRAF V600-mutant melanoma.
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Reference |
| coBRIM | Vemurafenib + Cobimetinib vs. Vemurafenib | 12.3 months vs. 7.2 months | 68% vs. 45% | [7] |
| COMBI-d | Dabrafenib + Trametinib vs. Dabrafenib | 9.3 months vs. 8.8 months | 67% vs. 51% | [8] |
| COMBI-v | Dabrafenib + Trametinib vs. Vemurafenib | 11.4 months vs. 7.3 months | 64% vs. 51% | [8] |
| COLUMBUS | Encorafenib + Binimetinib vs. Vemurafenib | 14.9 months vs. 7.3 months | 63% vs. 40% | [9] |
NCAP Analogues: In Vitro Activity
Research has also explored analogues of NCAP with potentially improved efficacy.
| Compound | Melanoma Cell Line | IC50 (µM) | Reference |
| Compound 11 | SKMEL-28 | 4.90 | [10][11] |
| Compound 11 | A375 | 6.70 | [10][11] |
| Compound 13 | SKMEL-28 | 13.8 | [10][11] |
| Compound 13 | A375 | 17.1 | [10][11] |
| Compound 2 | SK-Mel28 | 1.2 | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of NCAP and its combinations.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single agents and combinations on melanoma cell lines.
Protocol:
-
Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of NCAP, a BRAF inhibitor (e.g., vemurafenib), a MEK inhibitor (e.g., trametinib), and/or BSO, both as single agents and in combination. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment. Synergy can be calculated using the Combination Index (CI) method of Chou-Talalay.
Colony Formation Assay
Objective: To assess the long-term effects of drug treatments on the proliferative capacity of single melanoma cells.[13][14][15]
Protocol:
-
Cell Seeding: Seed a low density of melanoma cells (e.g., 500-1000 cells) into 6-well plates.[14]
-
Drug Treatment: After 24 hours, treat the cells with the desired concentrations of the drugs or combinations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with 100% methanol or 70% ethanol for 10 minutes, and stain with 0.5% crystal violet solution for 10-30 minutes.[14]
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of drug combinations in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject human melanoma cells (e.g., A375) into the flank of immunodeficient mice (e.g., nude or NSG mice).[9][16]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width²).
-
Drug Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, NCAP, BSO, NCAP + BSO, BRAF/MEK inhibitor, and a combination of NCAP + BSO with the BRAF/MEK inhibitor. Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
Visualizing the Pathways and Workflows
Signaling Pathways
Caption: Contrasting mechanisms of MAPK inhibitors and NCAP.
Experimental Workflow
Caption: A typical preclinical evaluation workflow.
Discussion and Future Directions
The combination of BRAF and MEK inhibitors has undoubtedly set a high bar for the treatment of BRAF-mutant melanoma, demonstrating significant improvements in progression-free and overall survival.[1][2][3][7][8] However, the inevitability of acquired resistance necessitates the exploration of novel therapeutic strategies.
NCAP, with its unique mechanism of action targeting the melanin biosynthesis pathway, presents a compelling alternative therapeutic avenue. Its selectivity for melanoma cells and the ability to be potentiated by glutathione depletion make it an attractive candidate for further development.
The most exciting prospect lies in the potential combination of NCAP-based therapy with the current standard of care. A multi-pronged attack on melanoma cells, simultaneously targeting the MAPK signaling pathway with BRAF/MEK inhibitors and inducing oxidative stress and macromolecule damage with NCAP/BSO, could offer a powerful strategy to:
-
Enhance initial tumor response: By attacking the cancer cells through two independent and critical pathways.
-
Overcome or delay resistance: The development of resistance to one therapeutic modality may not confer resistance to the other.
-
Target heterogeneous tumor populations: Different clones within a tumor may have varying sensitivities to each therapy.
Future research should focus on preclinical studies evaluating the combination of NCAP and BSO with various BRAF and MEK inhibitors in both in vitro and in vivo models of melanoma. Such studies will be crucial in determining if this novel combination can indeed provide a synergistic anti-tumor effect and offer a new therapeutic option for patients with this challenging disease.
References
- 1. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Melanoma cytotoxicity of buthionine sulfoximine (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective toxicity of buthionine sulfoximine (BSO) to melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Increased efficiency for performing colony formation assays in 96-well plates: novel applications to combination therapies and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 16. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of N-acetyl-4-S-cysteaminylphenol's Anti-Melanoma Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the anti-melanoma effects of N-acetyl-4-S-cysteaminylphenol (NA-4-CAP), a promising tyrosinase-dependent chemotherapeutic agent. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to offer an objective comparison of NA-4-CAP's performance against its analogs and highlight its mechanism of action.
I. Comparative Efficacy of Phenolic Thioethers
The following tables summarize the in vitro and in vivo anti-melanoma effects of NA-4-CAP and its related compounds from various studies.
Table 1: In Vitro Cytotoxicity of NA-4-CAP and Analogs against Melanoma Cells
| Compound | Melanoma Cell Line | Assay | Endpoint | Result | Citation |
| This compound (NA-4-CAP) | B16F10 | Chemosensitivity Assay | Increased Sensitivity | Significant increase with Buthionine Sulfoximine | [1] |
| N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP) | Human Melanotic | Cytotoxicity Assay | Cytostatic & Cytocidal Effects | Demonstrated both effects | [2] |
| NPr-4-S-CAP | Pigmented Melanoma Cells | Growth Suppression | Apoptosis Induction | Suppressed growth via ROS and caspase-3 activation | [3] |
Table 2: In Vivo Anti-Melanoma Efficacy of NA-4-CAP and Analogs
| Compound | Animal Model | Tumor Model | Treatment | Key Findings | Citation |
| This compound (NA-4-CAP) | C57BL/6J Mice | Subcutaneous B16 Melanoma | Systemic administration | Potent inhibitor of melanoma growth | [4] |
| NA-4-CAP | C57BL Mice | B16F10 Lung Colonies | Combination with Buthionine Sulfoximine | Reduced number of lung colonies | [1] |
| N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP) | Mice | Subcutaneous B16 Melanoma | 10-day treatment (300 mg/kg) | 36% reduction in tumor growth rate | [2] |
| NPr-4-S-CAP | Mice | B16 Melanoma | Comparison with NA-4-CAP | More effective in increasing life span | [2] |
| 4-S-cysteaminylphenol (4-S-CAP) & NA-4-CAP | Mice | Human Melanoma Xenografts | Systemic administration | Inhibited tumor growth | [5] |
II. Mechanism of Action: Signaling Pathways and Cellular Effects
NA-4-CAP and its analogs exert their anti-melanoma effects through a targeted mechanism dependent on the presence of tyrosinase, an enzyme highly expressed in melanoma cells.
A. Tyrosinase-Mediated Activation and Cytotoxicity
The primary mechanism involves the enzymatic oxidation of the phenolic group by tyrosinase within melanoma cells. This process generates reactive quinone species, which are highly cytotoxic. These reactive intermediates can lead to cellular damage through multiple avenues, including the generation of reactive oxygen species (ROS) and alkylation of essential cellular macromolecules.[6]
B. Induction of Apoptosis via Oxidative Stress
Studies on the closely related analog, N-propionyl-4-S-cysteaminylphenol (NPr-4-S-CAP), have elucidated the downstream signaling leading to apoptosis. The accumulation of ROS triggers the activation of caspase-3, a key executioner caspase, and results in DNA fragmentation, hallmarks of programmed cell death.[3]
III. Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the anti-melanoma effects of NA-4-CAP and its analogs.
A. In Vitro Cell Viability and Cytotoxicity Assays
1. MTT Assay:
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Melanoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (e.g., NA-4-CAP) for a specified duration (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[7]
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[7]
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[7]
-
Cell viability is calculated as a percentage of the untreated control.
-
2. Cell Counting:
-
Objective: To directly quantify the number of viable cells after treatment.
-
Procedure:
-
Cells are seeded and treated as described for the MTT assay.
-
Following treatment, cells are detached (e.g., using trypsin).
-
A cell suspension is stained with a viability dye (e.g., trypan blue), which is excluded by live cells.
-
The number of viable and non-viable cells is counted using a hemocytometer or an automated cell counter.
-
B. In Vivo Tumor Growth Inhibition Studies
1. Subcutaneous Xenograft Model:
-
Objective: To evaluate the effect of the test compound on the growth of solid tumors in a living organism.
-
Procedure:
-
Human or murine melanoma cells (e.g., B16) are injected subcutaneously into the flank of immunocompromised or syngeneic mice, respectively.[2][4]
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The test compound (e.g., NA-4-CAP) is administered systemically (e.g., intraperitoneally or subcutaneously) at a specified dose and schedule.[2]
-
Tumor volume is measured periodically using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volumes/weights in the treated groups to the control group.
-
2. Experimental Metastasis Model:
-
Objective: To assess the effect of the test compound on the formation of metastatic nodules.
-
Procedure:
-
Melanoma cells (e.g., B16F10) are injected intravenously into the tail vein of mice.[1]
-
Treatment with the test compound is initiated either before or after cell injection.
-
After a defined period, mice are euthanized, and the lungs are harvested.[1]
-
The number of metastatic colonies on the lung surface is counted.[1]
-
C. Apoptosis Assays
1. Caspase-3 Activity Assay:
-
Objective: To measure the activity of caspase-3, a key enzyme in the apoptotic cascade.
-
Procedure:
-
Melanoma cells are treated with the test compound.
-
Cell lysates are prepared, and the protein concentration is determined.
-
The lysate is incubated with a caspase-3-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
The signal is measured using a fluorometer or spectrophotometer to quantify caspase-3 activity.
-
2. DNA Fragmentation Analysis:
-
Objective: To detect the cleavage of DNA into characteristic fragments, a hallmark of apoptosis.
-
Procedure:
-
DNA is extracted from treated and untreated cells.
-
The DNA is subjected to agarose gel electrophoresis.
-
Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while DNA from healthy cells will remain largely intact.
-
IV. Conclusion
The collective evidence from multiple studies strongly supports the anti-melanoma potential of this compound. Its tyrosinase-dependent mechanism of action provides a basis for its selective cytotoxicity towards melanoma cells. While direct comparative data with standard-of-care chemotherapeutics like dacarbazine is limited in the reviewed literature, the significant tumor growth inhibition observed in preclinical models, particularly when combined with agents that modulate cellular redox balance, underscores its promise. Further investigations, including more direct comparative efficacy studies and elucidation of the complete signaling cascade, are warranted to fully establish its therapeutic potential in the clinical setting. The N-propionyl analog has shown some advantages in preclinical models, suggesting that further structural modifications of NA-4-CAP could lead to even more potent anti-melanoma agents.
References
- 1. Selective in vivo accumulation of this compound in B16F10 murine melanoma and enhancement of its in vitro and in vivo antimelanoma effect by combination of buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumour effect of the melanogenesis-based antimelanoma agent N-propionyl-4-S-cysteaminylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-propionyl-4-S-cysteaminylphenol induces apoptosis in B16F1 cells and mediates tumor-specific T-cell immune responses in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo antimelanoma effect of 4-S-cysteaminylphenol and its n-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Action of cysteaminylphenols on human melanoma cells in vivo and in vitro: 4-S-cysteaminylphenol binds protein disulphide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimelanoma activity of analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal of N-acetyl-4-S-cysteaminylphenol: A Guide for Laboratory Professionals
For Immediate Reference: Treat N-acetyl-4-S-cysteaminylphenol as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Adherence to your institution's and local regulations for hazardous waste disposal is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a compound used in research for its effects on melanocytes.[1][2][3] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard codes, indicating it is harmful through multiple exposure routes:[4]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Due to these classifications, this compound must be managed as hazardous waste.[5][6] Discharge into the environment must be strictly avoided.
Required Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if handling the powder outside of a fume hood, a properly fitted respirator is necessary.
Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Collection
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, properly labeled hazardous waste container.[5] This includes any contaminated items such as weighing paper, pipette tips, and gloves.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and chemically compatible hazardous waste container.[5][6] Do not mix with other chemical waste unless compatibility has been verified.
-
Empty Containers: Original containers of this compound should be triple-rinsed with an appropriate solvent.[5] The rinsate must be collected and disposed of as hazardous liquid waste.[5] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.[7]
Step 2: Waste Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[5][6]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.[5]
-
Indicate the primary hazards: "Harmful."
-
Include the date when the waste was first added to the container.
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6]
-
Ensure the storage area is secure and away from general laboratory traffic.
Step 4: Disposal Arrangement
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[5][7]
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal service.[8]
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to relevant published literature or your institution's approved research protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound as a new type of depigmenting agent for the melanoderma of patients with melasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective cytotoxicity of this compound on follicular melanocytes of black mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 91281-32-2 | FA52285 [biosynth.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
